molecular formula C5H12ClNO2 B586149 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride CAS No. 478922-47-3

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Cat. No.: B586149
CAS No.: 478922-47-3
M. Wt: 153.606
InChI Key: IUHDMWJWUWKOFE-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.606. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHDMWJWUWKOFE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705273
Record name (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478922-47-3
Record name (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. The information is presented to support research and development activities involving this compound.

Core Physical Properties

This compound is a pyrrolidine derivative. The following table summarizes its key physical and chemical properties based on available data.

PropertyValueSource
CAS Number 478922-47-3[1][2][3][4]
Molecular Formula C₅H₁₂ClNO₂[1][3]
Molecular Weight 153.61 g/mol [1][3]
Purity ≥97%[2]
Appearance Solid (inferred from handling information)
Solubility Information not readily available. Noted to be moisture-sensitive.[2]
Melting Point Data not available in the searched resources.[4]
Storage Room temperature, under inert atmosphere (e.g., Argon) or refrigerated at +4°C.[1][2]
InChI Key N/A[4]
SMILES OC[C@H]1C--INVALID-LINK--CN1.Cl[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for determining the physical properties of solid organic compounds are applicable.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the compound is completely dry. If necessary, dry the sample under a vacuum.

  • Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and place it in the apparatus.

  • Heat rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Solubility Assessment

A qualitative or quantitative determination of solubility in various solvents is essential for handling, formulation, and biological studies.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated pipettes or analytical balance

Procedure for Qualitative Assessment:

  • Place a small, known amount (e.g., 1-5 mg) of the compound into a series of test tubes.

  • Add a small, measured volume (e.g., 0.1 mL) of a selected solvent (e.g., water, methanol, DMSO, ethanol) to each tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions.

  • If the solid does not dissolve, incrementally add more solvent and repeat the agitation and observation steps to estimate the solubility.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ is often suitable for hydrochloride salts).[5]

  • Transfer the solution to a clean, dry NMR tube to the appropriate height for the spectrometer being used.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The presence of the hydrochloride salt may cause a downfield shift of protons adjacent to the nitrogen atom.[5][6]

  • Process the spectrum (phasing, baseline correction, and integration) to analyze the chemical shifts, coupling constants, and integration values of the peaks.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

Procedure (using ATR-FTIR):

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

  • Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups such as O-H (alcohols), N-H (amines), and C-H bonds.

Visualizations

The following diagram illustrates a typical workflow for determining the melting point of a solid compound.

MeltingPointWorkflow start Start prep Sample Preparation: - Dry the compound - Grind to a fine powder start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack prelim Preliminary Run: - Heat rapidly (10-15°C/min) - Determine approximate melting range pack->prelim cool Cool Apparatus prelim->cool final_run Final Determination: - Heat to 15-20°C below approx. MP - Reduce heating rate to 1-2°C/min cool->final_run record Record Melting Range: - Temperature of first liquid drop - Temperature of complete melting final_run->record end End record->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride , with the CAS number 478922-47-3, is a chiral amino alcohol that has emerged as a critical building block for researchers and scientists, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 478922-47-3[1][2]
Molecular Formula C₅H₁₂ClNO₂[1][2]
Molecular Weight 153.61 g/mol [1][2]
IUPAC Name (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride[1]
SMILES C1--INVALID-LINK--O.Cl[1]
InChI InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1[1]
Purity Typically ≥97%[3]
Storage Conditions Room temperature, stored under an inert atmosphere (e.g., Argon)[3][4]
Solubility Soluble in water[5]
Sensitivity Moisture sensitive[3]

Synthesis and Manufacturing

While detailed, step-by-step industrial synthesis protocols for this compound are often proprietary, the academic literature describes various stereoselective synthetic routes to access the core pyrrolidine scaffold. The synthesis of such highly functionalized pyrrolidines generally involves multi-step sequences starting from chiral precursors. Common strategies include the use of amino acids, such as hydroxyproline, or the application of asymmetric catalysis to introduce the desired stereochemistry.

A generalized workflow for the synthesis of functionalized pyrrolidine derivatives is outlined below. The specific reagents and conditions would be tailored to achieve the (3R,5S) stereochemistry of the target molecule.

G cluster_0 Synthesis Workflow Start Chiral Starting Material (e.g., protected amino acid) Step1 Ring Formation/ Modification Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Salt Formation (with HCl) Step3->Step4 End (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Step4->End

Generalized synthetic workflow for pyrrolidine derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring and the hydroxymethyl group. The chemical shifts and coupling constants of the ring protons would be crucial for confirming the trans relationship between the C3-hydroxyl and the C5-hydroxymethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the pyrrolidine ring and the hydroxymethyl substituent.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (118.08).

Infrared (IR) Spectroscopy:

  • The IR spectrum would be characterized by broad absorption bands in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-O and C-N stretching bands would also be present in the fingerprint region.

Applications in Drug Discovery: A VHL Ligand Precursor

The primary application of this compound is as a key intermediate in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is a critical component of the cellular machinery responsible for protein degradation and is frequently recruited by PROTACs.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ligase. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a flexible linker.

The (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol core is a well-established pharmacophore for binding to VHL. The hydroxyl groups and the stereochemistry of the pyrrolidine ring are crucial for establishing the necessary hydrogen bonding and van der Waals interactions within the VHL binding pocket.

The workflow for utilizing this building block in PROTAC synthesis is depicted below.

G cluster_0 PROTAC Synthesis Workflow BuildingBlock (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Step1 Synthesis of VHL Ligand BuildingBlock->Step1 Step2 Linker Conjugation Step1->Step2 Linker Linker Moiety Linker->Step2 POILigand Protein of Interest (POI) Ligand Step3 Final PROTAC Assembly POILigand->Step3 Step2->Step3 PROTAC Functional PROTAC Degrader Step3->PROTAC

Workflow for PROTAC synthesis using the pyrrolidine building block.

By incorporating this pyrrolidine-based ligand, researchers can design PROTACs that effectively hijack the VHL E3 ligase to target a wide range of proteins implicated in various diseases, including cancer and neurodegenerative disorders. The specific signaling pathways that are ultimately modulated depend on the protein of interest targeted by the other end of the PROTAC molecule.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, such as argon, at room temperature.[3][4]

Conclusion

This compound is a valuable and highly sought-after chemical entity in modern drug discovery. Its specific stereochemistry and functionality make it an ideal precursor for the synthesis of potent VHL E3 ligase ligands, which are integral components of PROTACs. As research into targeted protein degradation continues to expand, the importance of this and similar chiral building blocks is set to grow, enabling the development of novel therapeutics for a host of challenging diseases.

References

An In-depth Technical Guide to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: Structure, Stereochemistry, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, a key building block in the synthesis of complex pharmaceutical compounds. This document details its structure and stereochemistry, provides representative experimental protocols for its synthesis and modification, and presents a case study of its application in the development of the HIV-1 integrase inhibitor, Elvitegravir (GS-9137).

Core Structure and Stereochemistry

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a polysubstituted pyrrolidine, a five-membered nitrogen-containing heterocycle. Its structure is characterized by a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position. The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules, with the absolute configurations at the two chiral centers being 3R and 5S. This specific stereoisomer is crucial for its utility as a chiral synthon, as the spatial arrangement of its functional groups dictates its interaction with biological targets in the final active pharmaceutical ingredient (API).

PropertyValue
IUPAC Name (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol[1]
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
CAS Number 104587-51-1[2][3][4]
InChI InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1[1]
SMILES C1--INVALID-LINK--O[1]

Synthesis and Modification: Experimental Protocols

The synthesis of enantiomerically pure (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a critical step in its utilization for drug development. A common and efficient method involves the stereoselective reduction of a derivative of the readily available chiral starting material, trans-4-hydroxy-L-proline.

Representative Synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol from trans-4-hydroxy-L-proline

This protocol describes a multi-step synthesis involving the protection of the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline, followed by stereoselective reduction.

Experimental Protocol:

  • Protection of trans-4-hydroxy-L-proline:

    • To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add sodium carbonate (2.5 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.

  • Esterification:

    • Dissolve the N-Cbz-trans-4-hydroxy-L-proline (1.0 eq) in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to give the methyl ester.

  • Reduction of the Carboxylic Ester:

    • Dissolve the methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add lithium borohydride (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 8-12 hours.

    • Quench the reaction by the slow addition of water, followed by acidification with HCl.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the desired (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

N-Boc Protection of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

The protection of the pyrrolidine nitrogen is a common subsequent step to enable selective reactions at the hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Boc-Anhydride:

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise to the stirred reaction mixture.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected product.

G Synthesis and Protection Workflow cluster_synthesis Synthesis cluster_modification Modification start trans-4-hydroxy-L-proline protection N-Cbz Protection start->protection esterification Esterification (MeOH, H2SO4) protection->esterification reduction Reduction (LiBH4) esterification->reduction product (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol reduction->product boc_protection N-Boc Protection (Boc2O) product->boc_protection final_product N-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol boc_protection->final_product

Synthetic pathway for (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and its N-Boc protection.

Application in Drug Development: The Case of Elvitegravir (GS-9137)

The chiral pyrrolidine scaffold is a key component in numerous antiviral agents. A prominent example is Elvitegravir (GS-9137), a potent inhibitor of HIV-1 integrase.[3] The synthesis of Elvitegravir utilizes a chiral pyrrolidine derivative, highlighting the importance of synthons like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in accessing complex and stereochemically defined drug molecules.

Synthesis of Elvitegravir (GS-9137)

The synthesis of Elvitegravir involves the coupling of a functionalized quinolone core with a chiral side chain derived from a protected pyrrolidinol. The following scheme illustrates a plausible synthetic route.

G Simplified Synthesis of Elvitegravir (GS-9137) pyrrolidinol Protected (3R,5S)-pyrrolidinol derivative activation Activation of Hydroxyl Group (e.g., Mesylation) pyrrolidinol->activation side_chain Chiral Side Chain Synthon activation->side_chain coupling Nucleophilic Substitution side_chain->coupling quinolone_core Functionalized Quinolone Core quinolone_core->coupling deprotection Deprotection coupling->deprotection elvitegravir Elvitegravir (GS-9137) deprotection->elvitegravir

Key steps in the synthesis of Elvitegravir.
Mechanism of Action: HIV-1 Integrase Inhibition

Elvitegravir is a strand transfer inhibitor of HIV-1 integrase.[3][4] This enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. Elvitegravir binds to the active site of the integrase, chelating the divalent metal ions that are crucial for its catalytic activity.[4] This prevents the strand transfer step of the integration process, thereby blocking the establishment of a productive viral infection.[4]

G HIV Integrase Inhibition by Elvitegravir Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (PIC) Formation Viral_DNA->PIC Integrase HIV Integrase Integrase->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import Strand_Transfer Strand Transfer Nuclear_Import->Strand_Transfer Integration Integration into Host DNA Strand_Transfer->Integration Elvitegravir Elvitegravir (GS-9137) Inhibition Inhibition Elvitegravir->Inhibition Inhibition->Strand_Transfer Blocks

Mechanism of HIV replication and the point of inhibition by Elvitegravir.
Clinical Efficacy of Elvitegravir (GS-9137)

Clinical trials have demonstrated the potent antiviral activity of Elvitegravir in both treatment-naive and treatment-experienced HIV-1 infected patients.[3][5][6]

Table 1: Antiviral Activity of GS-9137 in a 10-Day Monotherapy Study [3][7]

Dosing RegimenMean Maximum Reduction in HIV-1 RNA (log₁₀ copies/mL)
200 mg BID-0.98
400 mg BID-1.99
800 mg BID-1.91
800 mg QD-1.78[5]
50 mg QD + 100 mg Ritonavir-1.99
Placebo< -0.1

Table 2: Pharmacokinetic Parameters of GS-9137 [7]

Dosing RegimenCmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Cmin (ng/mL)
200 mg BID1180696069
400 mg BID196012900141
800 mg BID303022500251
800 mg QD22501290079
50 mg QD + 100 mg Ritonavir148015800296

Conclusion

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the synthesis of complex, stereochemically pure drug candidates. The successful development of the HIV-1 integrase inhibitor Elvitegravir serves as a testament to the importance of such chiral synthons in modern drug discovery and development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists working with this and similar chiral pyrrolidine scaffolds.

References

The Multifaceted Biological Activities of Substituted Pyrrolidinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure, arising from the sp³-hybridized carbon atoms, allows for the exploration of a wider pharmacophore space compared to its aromatic counterpart, pyrrole.[1][3] This structural feature, along with the stereogenicity of its carbon atoms and the basicity of the nitrogen atom, makes the pyrrolidine nucleus a versatile building block for the development of novel therapeutic agents with a wide array of biological activities.[1][3][4] This technical guide provides an in-depth overview of the biological activities of substituted pyrrolidinols, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Diverse Pharmacological Profile of Substituted Pyrrolidinols

Substituted pyrrolidinol derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates in various therapeutic areas. These activities include anticancer, antidiabetic, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[5][6] The specific biological activity and potency are profoundly influenced by the nature and position of the substituents on the pyrrolidine ring.[1]

Anticancer Activity

Several studies have highlighted the potential of substituted pyrrolidinols as anticancer agents. For instance, a series of polysubstituted pyrrolidines were evaluated for their antiproliferative activities against various cancer cell lines.[7][8]

Table 1: Anticancer Activity of Selected Substituted Pyrrolidines [6][7]

CompoundCell LineIC50 (μM)Reference CompoundIC50 (μM)
3h HCT1162.9DoxorubicinNot Specified
A5494.1
MCF-75.3
3k HCT1164.5DoxorubicinNot Specified
A5496.2
MCF-77.8
43a (2,4-dichlorophenyl-substituted) HepG20.85 ± 0.20 µg/mLCisplatin9.00 ± 0.76 µg/mL
HCT-1162.00 ± 0.60 µg/mLCisplatinNot Specified
43b (4-bromophenyl-substituted) HepG20.80 ± 0.10 µg/mLCisplatin9.00 ± 0.76 µg/mL
HCT-1163.00 ± 0.50 µg/mLCisplatinNot Specified

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized pyrrolidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT116, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

experimental_workflow_mtt_assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compounds Add Test Compounds & Reference Drug incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Antidiabetic Activity

Substituted pyrrolidinols have emerged as promising inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, making them potential therapeutic agents for type-2 diabetes.[9][10] Inhibition of these enzymes delays carbohydrate digestion and subsequent glucose absorption, thereby controlling postprandial hyperglycemia.[9]

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives [9][10]

Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a 36.32Not SpecifiedAcarbose5.50Not Specified
3g 26.24Not SpecifiedAcarbose5.50Not Specified
Pyrrolidine-chalcone 3 14.61 ± 0.12 µM25.38 ± 2.09 µMAcarbose> 50 µMNot Specified
Pyrrolidine-chalcone 8 18.10 ± 0.34 µMNot SpecifiedAcarbose> 50 µMNot Specified

Experimental Protocol: α-Amylase Inhibition Assay [9]

  • Enzyme and Substrate Preparation: A solution of α-amylase (e.g., from human saliva) is prepared in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9, with 6 mM sodium chloride). A starch solution is used as the substrate.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

  • Reaction Initiation: The reaction is initiated by adding the starch solution to the enzyme-inhibitor mixture.

  • Reaction Termination and Color Development: The reaction is allowed to proceed for a set time (e.g., 30 minutes) and then terminated by adding a stopping reagent, such as dinitrosalicylic acid (DNSA) reagent. The mixture is then heated to develop color.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: α-Glucosidase Inhibition Assay [9]

  • Enzyme and Substrate Preparation: A solution of α-glucosidase is prepared in a buffer (e.g., 0.1 M phosphate buffer, pH 6.8). p-Nitrophenyl-α-D-glucopyranoside (p-NPG) is used as the substrate.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a set time (e.g., 20 minutes) at 37 °C.

  • Reaction Initiation: The reaction is initiated by adding the p-NPG substrate.

  • Reaction Termination: After a specific incubation period (e.g., 30 minutes), the reaction is terminated by adding a stopping reagent, such as 0.1 N Na₂CO₃.

  • Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

signaling_pathway_diabetes cluster_digestion Carbohydrate Digestion cluster_absorption Glucose Absorption cluster_inhibition Inhibition by Pyrrolidinols Carbohydrates Dietary Carbohydrates (Starch) alpha_Amylase α-Amylase Carbohydrates->alpha_Amylase Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia Leads to Pyrrolidinols Substituted Pyrrolidinols Pyrrolidinols->alpha_Amylase Inhibition Pyrrolidinols->alpha_Glucosidase Inhibition

Caption: Inhibition of carbohydrate metabolism by pyrrolidinols.

Enzyme Inhibitory Activity

Beyond their role in diabetes, substituted pyrrolidinols have been identified as potent inhibitors of various other enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity of Substituted Pyrrolidinols [5][6][11]

CompoundTarget EnzymeKi (nM)IC50Reference CompoundKi (nM)IC50
19a (2,4-dimethoxyphenyl substituted) Acetylcholinesterase (AChE)22.34 ± 4.53TacrineNot Specified
19b (4-methoxyphenyl substituted) Acetylcholinesterase (AChE)27.21 ± 3.96TacrineNot Specified
18 (without sulfonamide moiety) Carbonic Anhydrase I (hCAI)17.61 ± 3.58Acetazolamide (AZA)164.22 ± 14.13
Carbonic Anhydrase II (hCAII)5.14 ± 0.61Acetazolamide (AZA)132.53 ± 7.44
23d (4-trifluorophenyl substituted) Dipeptidyl Peptidase-IV (DPP-IV)11.32 ± 1.59 µMVildagliptinNot Specified
Boronic acid derivative 3k Autotaxin (ATX)50 nM
Boronic acid derivative 21 Autotaxin (ATX)35 nM

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a defined period.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 or Ki value.

signaling_pathway_ache cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by AChE->Acetylcholine Terminates signal Choline_Acetate Choline + Acetate (Hydrolysis Products) AChE->Choline_Acetate Produces Synaptic_Cleft Synaptic Cleft Pyrrolidinols Substituted Pyrrolidinols Pyrrolidinols->AChE Inhibition

Caption: Mechanism of AChE inhibition by pyrrolidinols.

Conclusion

Substituted pyrrolidinols represent a privileged scaffold in drug discovery, exhibiting a remarkable diversity of biological activities. The modular nature of the pyrrolidine ring allows for systematic structural modifications to optimize potency and selectivity against various biological targets. The data and protocols presented in this guide underscore the significant potential of this class of compounds in the development of novel therapeutics for a range of diseases, including cancer, diabetes, and neurological disorders. Further exploration of the structure-activity relationships and mechanisms of action of substituted pyrrolidinols will undoubtedly pave the way for the discovery of next-generation drug candidates.

References

An In-depth Technical Guide on the Solubility of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative.[1][2] Its hydrochloride salt form suggests it is likely to have good aqueous solubility. The molecular structure contains hydroxyl groups and a secondary amine, which can participate in hydrogen bonding, further influencing its solubility in polar solvents.

Compound Identification:

  • IUPAC Name: (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride[3]

  • CAS Number: 478922-47-3[3]

  • Molecular Formula: C₅H₁₂ClNO₂[3]

  • Molecular Weight: 153.61 g/mol [3][4]

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been published. To facilitate future research and data comparison, the following table is provided as a template for presenting experimentally determined solubility values.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)MethodReference
Water25Data Not FoundData Not FoundGravimetric[5]
Methanol25Data Not FoundData Not FoundGravimetric[5]
Ethanol25Data Not FoundData Not FoundGravimetric[5]
2-Propanol25Data Not FoundData Not FoundGravimetric[5]
Acetonitrile25Data Not FoundData Not FoundGravimetric[5]
Dichloromethane25Data Not FoundData Not FoundGravimetric[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using a gravimetric approach. This protocol is adapted from a method used for determining the solubility of pyrrolidinium-based organic salts.[5]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, 2-Propanol, Acetonitrile, Dichloromethane)

  • Analytical balance (precision to at least 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatic bath or heating block

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for at least 30 minutes at the controlled temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of the compound or by using a vacuum desiccator.

    • Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final mass of the vial with the residue minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the residue.

    • Solubility can then be expressed in various units, such as g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to a known volume of solvent B Seal vial and place in thermostatic bath A->B C Stir for 24h to reach equilibrium B->C D Allow suspension to settle C->D E Withdraw supernatant with a pre-warmed syringe D->E F Filter through a 0.22 µm syringe filter into a pre-weighed vial E->F G Weigh the vial with the filtered solution F->G H Evaporate the solvent G->H I Weigh the vial with the dry residue H->I J Calculate solubility I->J

References

A Technical Guide to the Commercial Availability and Application of Chiral Pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry and asymmetric synthesis. Its saturated, five-membered heterocyclic structure is prevalent in numerous FDA-approved drugs and natural products. The introduction of chirality, particularly hydroxyl (-OH) functional groups, to this scaffold creates chiral pyrrolidinol derivatives—powerful and versatile building blocks. Their stereodefined nature is critical for precise molecular interactions with biological targets, making them indispensable in the development of single-enantiomer pharmaceuticals. This guide provides an in-depth overview of the commercial availability of these key intermediates, their role in critical biological pathways, and detailed synthetic protocols.

Commercial Availability of Key Chiral Pyrrolidinol Derivatives

The accessibility of high-purity chiral pyrrolidinol derivatives is crucial for research and development. A variety of these compounds are commercially available from major chemical suppliers, facilitating their use as starting materials in complex synthetic routes. Below is a summary of some widely used derivatives.

Compound NameCAS NumberChiralityKey SuppliersIndicative Price / ScaleKey Applications
(R)-3-Pyrrolidinol2799-21-5RSigma-Aldrich[1], Fisher Scientific[2], MOLBASE suppliers[3]~
45/1g;45 / 1g; ~45/1g;
160 / 10g[1]
Chiral building block, synthesis of antagonists for melanin-concentrating hormone receptor-1, organocatalysts.
(S)-3-Pyrrolidinol100243-39-8SSigma-Aldrich, Fisher Scientific[4], Simson Pharma, BLDpharm[5]~$540 / 1g[4]Chiral building block, pharmaceutical intermediates.
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid2584-71-62R, 4RCymitQuimica[6], MedChemExpress[7]~
32/5g;32 / 5g; ~32/5g;
188 / 100g[6]
Non-cleavable ADC linker, PROTAC linker synthesis.[7]
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid51-35-42S, 4RPukang Biotechnology[8]Bulk quantities availableMedical intermediate.[8]
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid3398-22-92R, 4SBLDpharm[9]Available upon requestChiral building block.
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid HCl32968-78-82S, 4RCP Lab Chemicals[10]~$78 / 1g[10]Research and manufacturing building block.[10]

Note: Prices are indicative and subject to change based on supplier, purity, and quantity. Researchers should obtain quotes from specific vendors.

Involvement in Critical Signaling Pathways

Chiral pyrrolidinol scaffolds are integral to the design of potent and selective inhibitors that target key enzymes in cellular signaling cascades. Their rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to high-affinity binding.

Neuronal Nitric Oxide Synthase (nNOS) Pathway

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the nervous system that produces nitric oxide (NO), a critical signaling molecule.[11] Overproduction of NO by nNOS is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[11] Consequently, nNOS is a major therapeutic target. Chiral pyrrolidine cores have been successfully used to develop highly potent and selective nNOS inhibitors.[12][13] These inhibitors typically occupy the substrate-binding site, preventing the conversion of L-arginine to L-citrulline and NO.

nNOS_Pathway cluster_0 nNOS Activation cluster_1 Inhibition CaM Ca²⁺/Calmodulin nNOS_inactive nNOS (Inactive) CaM->nNOS_inactive Binds nNOS_active nNOS (Active) nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) + L-Citrulline nNOS_active->NO Catalyzes L_Arg L-Arginine L_Arg->nNOS_active Inhibitor Chiral Pyrrolidinol Inhibitor Inhibitor->nNOS_active Blocks Binding Site

Caption: Inhibition of the nNOS signaling pathway by a chiral pyrrolidinol derivative.

Casein Kinase 1 (CK1) Pathway

The Casein Kinase 1 (CK1) family comprises seven serine/threonine kinases (α, γ1-3, δ, ε, and α-like) that regulate numerous cellular processes, including the Wnt, Hedgehog, and p53 pathways.[14][15][16] Dysregulation of CK1 activity is linked to cancer and neurodegenerative diseases.[17][18] For example, in the canonical Wnt/β-catenin pathway, CK1α acts as a tumor suppressor by phosphorylating β-catenin, marking it for degradation. Conversely, CK1δ/ε isoforms can promote the pathway.[16] The development of isoform-selective CK1 inhibitors is a key therapeutic strategy, and chiral pyrrolidine scaffolds serve as a valuable starting point for designing such molecules.

Wnt_Pathway cluster_Wnt_Off Wnt OFF State (Normal Degradation) cluster_Wnt_On Wnt ON State (Stabilization) DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Ub Ubiquitination & Degradation BetaCatenin_off->Ub Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DVL DVL Receptor->DVL Activates DVL->DestructionComplex Inhibits BetaCatenin_on β-catenin (Stable) Nucleus Nucleus BetaCatenin_on->Nucleus TCF TCF/LEF Nucleus->TCF Gene Gene Transcription TCF->Gene

Caption: Overview of the canonical Wnt/β-catenin signaling pathway regulated by CK1.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis and application of chiral pyrrolidinol derivatives, synthesized from information in peer-reviewed literature.[12][19][20]

Protocol 1: Synthesis of a Chiral Pyrrolidine-Based nNOS Inhibitor

This protocol outlines a general, efficient route for synthesizing chiral pyrrolidine inhibitors of nNOS, focusing on the creation of the core scaffold and subsequent functionalization.[12][19]

  • Preparation of Protected Pyrrolidinol:

    • Start with a commercially available chiral precursor, such as (3R,4R)-1-benzyl-3,4-pyrrolidinediol.

    • Protect one hydroxyl group as a silyl ether (e.g., using TBDMSCl, imidazole in DMF) to allow for selective functionalization of the remaining hydroxyl group.

  • Introduction of the Side Chain:

    • Activate the free hydroxyl group by converting it to a good leaving group, such as a mesylate or tosylate (MsCl or TsCl, triethylamine in DCM).

    • Perform an SN2 reaction with a suitable amine-containing nucleophile (e.g., N-(2-aminoethyl)phthalimide) in a polar aprotic solvent like DMF at elevated temperature to introduce the side chain with inversion of stereochemistry.

  • Deprotection and Functionalization of the Side Chain:

    • Remove the phthalimide protecting group using hydrazine hydrate in ethanol under reflux to reveal a primary amine.

    • Couple the primary amine with a desired fragment (e.g., a substituted phenethyl group) via reductive amination (aldehyde/ketone, NaBH(OAc)₃ in DCE).

  • Final Deprotection and Salt Formation:

    • Remove the silyl ether protecting group using TBAF in THF.

    • Remove the N-benzyl group via catalytic hydrogenation (H₂, Pd/C in methanol).

    • Purify the final compound using column chromatography or preparative HPLC.

    • Form the hydrochloride salt by treating the final product with HCl in a suitable solvent (e.g., ether or methanol) to improve stability and solubility.

Protocol 2: Asymmetric Aza-Michael 'Clip-Cycle' Reaction

This protocol describes an organocatalytic method for synthesizing substituted pyrrolidines using a chiral phosphoric acid catalyst.[20]

aza_michael_workflow start Start Materials: - N-Cbz-bis-homoallylic amine - Thioacrylate metathesis Step 1: Alkene Metathesis (Grubbs Catalyst) 'Clipping' Step start->metathesis activated Activated Alkene Intermediate metathesis->activated cyclization Step 2: Asymmetric aza-Michael (Chiral Phosphoric Acid Catalyst) 'Cycling' Step activated->cyclization pyrrolidine Enantioenriched Thioester Pyrrolidine cyclization->pyrrolidine diversification Step 3: Diversification (e.g., Liebeskind-Srogl Coupling, Reduction) pyrrolidine->diversification final_product Final Product: - (R)-Irnidine - (R)-Bgugaine diversification->final_product

Caption: Experimental workflow for the asymmetric 'clip-cycle' synthesis of pyrrolidines.

  • 'Clipping' - Alkene Metathesis:

    • To a solution of N-Cbz-protected bis-homoallylic amine (1.0 eq) and a suitable thioacrylate (1.2 eq) in anhydrous DCM, add a second-generation Grubbs catalyst (5 mol%).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours until consumption of the starting material is observed by TLC.

    • Concentrate the reaction mixture in vacuo and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the activated alkene intermediate.

  • 'Cycling' - Asymmetric Aza-Michael Addition:

    • Dissolve the activated alkene intermediate (1.0 eq) in a non-polar solvent such as toluene.

    • Add a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10-20 mol%).

    • Stir the mixture at the specified temperature (e.g., room temperature or 50 °C) for 24-48 hours. Monitor the reaction for the formation of the cyclized product.

    • Upon completion, quench the reaction and purify the crude product via flash chromatography to obtain the enantioenriched pyrrolidine thioester. Determine enantiomeric excess (ee) using chiral HPLC.

  • Diversification:

    • The resulting thioester provides a versatile handle for further modification. For example, a Liebeskind–Srogl coupling can be performed by reacting the thioester with an appropriate boronic acid in the presence of a palladium catalyst and a copper(I) source to form a ketone.

    • Subsequent reduction steps (e.g., Wolff-Kishner reduction followed by LiAlH₄ reduction) can be used to convert the ketone and remove the Cbz protecting group to yield target molecules like N-methyl pyrrolidine alkaloids.[20]

Conclusion

Chiral pyrrolidinol derivatives are not merely chemical curiosities but are enabling tools for modern drug discovery and asymmetric synthesis. Their commercial availability from a range of suppliers lowers the barrier to entry for researchers exploring novel therapeutic agents and catalytic systems. Understanding their application in modulating key biological pathways, such as those involving nNOS and CK1, provides a rational basis for the design of new inhibitors. Furthermore, the development of robust and elegant synthetic methodologies, including organocatalytic cyclizations, continues to expand the chemical space accessible from these invaluable chiral building blocks.

References

Chiral Pool Synthesis with Pyrrolidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for effective interaction with biological targets.[4] Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, provides a powerful and efficient route to complex chiral molecules, bypassing the need for de novo asymmetric synthesis or chiral resolution.[5] Among the most valuable building blocks in the chiral pool are the amino acids L-proline and L-hydroxyproline, which serve as versatile precursors for a vast array of stereochemically defined pyrrolidine derivatives.[1][6]

This technical guide provides an in-depth overview of the core principles, synthetic strategies, and applications of using pyrrolidine-based chiral synthons in drug discovery and development. It is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate the practical application of these methodologies.

Core Pyrrolidine Precursors from the Chiral Pool

The utility of chiral pool synthesis heavily relies on the availability and versatility of the starting materials. For pyrrolidines, L-proline and its hydroxylated analog are the most prominent and widely exploited precursors.[1]

1. L-Proline: As the only proteinogenic secondary amino acid, L-proline possesses a unique rigidified cyclic structure.[2][7] Its single stereocenter (S-configuration) and two distinct functional groups (secondary amine and carboxylic acid) provide orthogonal handles for a wide range of chemical transformations. It is a common starting material for synthesizing pyrrolidine-containing drugs and is also a renowned organocatalyst.[1][8]

2. L-Hydroxyproline: Primarily found in collagen, (2S,4R)-4-hydroxy-L-proline (Hyp) offers additional synthetic advantages over proline.[9] The hydroxyl group at the C4 position introduces a second stereocenter and a valuable functional group that can be retained, modified, or used to direct the stereochemistry of subsequent reactions.[10] This makes it an exceptionally versatile building block for creating highly functionalized pyrrolidine scaffolds.[1][11]

3. Other Notable Precursors: While proline and hydroxyproline are dominant, other chiral molecules can also serve as precursors. (R)-pyrrolidine-3-carboxylic acid, for instance, is another valuable building block with a different substitution pattern, enabling access to alternative molecular architectures.[5] Aspartic acid can also be transformed through multi-step sequences involving aziridinium intermediates to yield enantiomerically pure β-proline (pyrrolidine-3-carboxylic acid).[12]

The logical relationship between these primary chiral pool sources and the resulting pyrrolidine derivatives is illustrated below.

G Proline L-Proline Prolinol (S)-Prolinol Proline->Prolinol Reduction ProtectedProline N-Protected Prolines (Boc, Cbz) Proline->ProtectedProline Protection Hydroxyproline L-Hydroxyproline KetoProline 4-Keto-Proline Derivatives Hydroxyproline->KetoProline Oxidation ProtectedHyp Protected Hydroxyprolines Hydroxyproline->ProtectedHyp Protection Other Other Precursors (e.g., Aspartic Acid) BetaProline β-Proline Derivatives Other->BetaProline Multi-step Synthesis Drugs Active Pharmaceutical Ingredients (APIs) Prolinol->Drugs ProtectedProline->Drugs Catalysts Organocatalysts & Ligands ProtectedProline->Catalysts KetoProline->Drugs ProtectedHyp->Drugs NaturalProducts Natural Product Synthesis ProtectedHyp->NaturalProducts BetaProline->Drugs

Fig. 1: Core pyrrolidine precursors and their synthetic trajectories.

Key Synthetic Transformations and Strategies

The conversion of chiral pool pyrrolidines into complex target molecules involves a range of standard and advanced organic transformations. Protecting group strategies are crucial to manage the reactivity of the amine and carboxylic acid functionalities.[5]

1. Protection of the Secondary Amine: The pyrrolidine nitrogen is typically protected to prevent its interference in subsequent reactions. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which are introduced under standard conditions and can be selectively removed later.[5]

2. Modification of the Carboxylic Acid: The carboxyl group is a versatile handle that can be reduced to a primary alcohol or converted into esters, amides, and other functional groups. The reduction of proline's carboxylic acid to afford prolinol is a fundamental transformation.[1]

3. Functionalization of the Pyrrolidine Ring: The carbon backbone of the pyrrolidine ring can be further functionalized. For example, the hydroxyl group of hydroxyproline can be oxidized to a ketone, which then serves as a handle for introducing new substituents.[1] Modern techniques like palladium-catalyzed C(sp³)–H arylation have also been used for stereoselective functionalization.[5]

Applications in Drug Synthesis: Case Studies

The strategic use of pyrrolidine building blocks from the chiral pool is evident in the synthesis of numerous FDA-approved drugs.[1][3]

Case Study: Grazoprevir (Hepatitis C Inhibitor) The synthesis of a key precursor for the antiviral drug Grazoprevir starts from commercially available Boc-protected trans-4-hydroxy-L-proline.[1] This highlights a typical workflow where a chiral starting material is elaborated through a sequence of functional group manipulations while preserving the initial stereochemistry.

The experimental workflow for synthesizing a key pyrrolidine intermediate for Grazoprevir and other antiviral agents is shown below.

G Start Boc-trans-4-hydroxy-L-proline Ester Esterification Start->Ester 2-tert-butyl- 1,3-diisopropylisourea Intermediate1 Hydroxyproline Ester Ester->Intermediate1 Oxidation TEMPO Oxidation Intermediate2 Ketoproline Derivative (55) Oxidation->Intermediate2 Intermediate1->Oxidation Grignard Grignard Reaction (Vinylmagnesium bromide) Intermediate2->Grignard Intermediate3 Tertiary Alcohol Grignard->Intermediate3 Cyclization Iodolactonization Intermediate3->Cyclization Iodine, NaHCO3 Intermediate4 Bicyclic Lactone Cyclization->Intermediate4 FinalProduct Pyrrolidine Precursor (59) (for Voxilaprevir, Glecaprevir) Intermediate4->FinalProduct Multi-step Transformation

Fig. 2: Workflow for the synthesis of a Grazoprevir precursor.[1]

Quantitative Data Summary

The efficiency of synthetic steps is critical in drug development. The following tables summarize quantitative data for key transformations involving pyrrolidine precursors.

Table 1: Diastereoselective Synthesis of Substituted Pyrrolidines This table presents data from a multicomponent reaction to form highly substituted pyrrolidines, demonstrating high diastereoselectivity.[13][14]

EntryNucleophileAdditiveYield (%)Diastereomeric Ratio (dr)
1AllyltrimethylsilaneCH₃CN72>99:1
2AllyltributylstannaneNone81>99:1
3TriethylsilaneNone7590:10
4Trimethylsilyl cyanideNone6594:6

Table 2: Synthesis of Chiral Pyrrolidine Inhibitors This table shows the yields for an improved, scalable synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), demonstrating the efficiency of the refined route.[15]

StepReactionYield (%)
1TBS Protection of Hydroxyl Group98
2Boc Protection of Carbamate NH95
3TBS Deprotection96
4Reductive Amination85-92
5Final Boc Deprotection (HCl)95-98
Overall Yield (New Route) ~10%
Overall Yield (Previous Route) <1%

Detailed Experimental Protocols

The following protocols provide detailed methodologies for foundational transformations in pyrrolidine synthesis from the chiral pool.

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [5]

  • Objective: To protect the secondary amine of (R)-pyrrolidine-3-carboxylic acid to prevent its reactivity in subsequent steps.

  • Materials:

    • (R)-pyrrolidine-3-carboxylic acid (1.0 eq)

    • Dioxane

    • 1N Sodium Hydroxide (NaOH) solution

    • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

    • Diethyl ether

  • Procedure:

    • Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.

    • Prepare a solution of (Boc)₂O in dioxane.

    • Add the (Boc)₂O solution to the pyrrolidine solution at room temperature.

    • Stir the reaction mixture vigorously for 1.5 to 2 hours.

    • Upon completion (monitored by TLC), dilute the mixture with diethyl ether.

    • Transfer the mixture to a separatory funnel and wash the organic phase with 1N NaOH to remove any unreacted starting material.

    • Isolate the aqueous phase, acidify with a suitable acid (e.g., 1N HCl) to pH ~3, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Reduction of L-Proline to (S)-Prolinol [1]

  • Objective: To reduce the carboxylic acid moiety of L-proline to a primary alcohol, forming the versatile building block (S)-prolinol.

  • Materials:

    • L-Proline (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Diethyl ether or Dichloromethane

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly and carefully add L-proline portion-wise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, carefully add sodium sulfate decahydrate portion-wise until gas evolution ceases and a white precipitate forms.

    • Stir the resulting slurry for 1 hour at room temperature.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and another organic solvent like dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to afford crude (S)-prolinol.

    • The product can be further purified by distillation under reduced pressure or by chromatography if necessary.

Conclusion

Chiral pool synthesis starting from readily available pyrrolidine precursors like L-proline and L-hydroxyproline represents a cornerstone of modern synthetic and medicinal chemistry. This strategy provides a robust, efficient, and scalable pathway to enantiomerically pure pyrrolidine derivatives, which are integral to the development of novel therapeutics.[5][16] By leveraging the inherent chirality and versatile functionality of these natural building blocks, researchers can construct complex molecular architectures with high stereochemical control, accelerating the drug discovery pipeline. The protocols and workflows detailed in this guide serve as a practical resource for scientists aiming to harness the power of the chiral pool for the synthesis of next-generation pharmaceuticals.

References

Spectroscopic Profile of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol. Due to the limited availability of public experimental spectra for this specific stereoisomer, this document combines theoretical predictions and representative data from analogous structures to offer a detailed analytical profile. The information herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol[1]

  • Molecular Formula: C₅H₁₁NO₂[1]

  • Molecular Weight: 117.15 g/mol [1]

  • CAS Number: 104587-51-1[2]

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol. These values are derived from computational models and analysis of similar pyrrolidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.40p1HH3
~3.75m1HH5
~3.60dd1HH6a
~3.50dd1HH6b
~3.30dd1HH2a
~2.95dd1HH2b
~2.20m1HH4a
~1.80m1HH4b

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~71.0C3
~65.0C6
~60.0C5
~55.0C2
~40.0C4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol, hydrogen-bonded)
3300-3100Medium, BroadN-H stretch (secondary amine)
2960-2850MediumC-H stretch (alkane)
1450-1350MediumC-H bend (alkane)
1150-1050StrongC-O stretch (alcohol)
1100-1000MediumC-N stretch (amine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments (Electron Ionization - EI)

m/zPredicted Fragment
117[M]⁺ (Molecular Ion)
100[M-OH]⁺
86[M-CH₂OH]⁺
70[M-CH₂OH - NH₂]⁺
57[C₄H₉]⁺
44[C₂H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for polar, non-volatile compounds like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons (OH, NH) with the solvent, or to intentionally observe this exchange.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and compare them to known correlation charts to assign functional groups.

Mass Spectrometry (MS)
  • Ionization Method: Electrospray ionization (ESI) is the most suitable method for polar and non-volatile molecules. It is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Data Acquisition (Positive Ion Mode):

    • Capillary Voltage: 3-5 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-400 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. If fragmentation is induced, the fragmentation pattern can be used to elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data Acquisition & Processing IR_Data Absorption Bands (cm⁻¹) IR->IR_Data Acquisition & Processing MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Acquisition & Processing Structure Confirmation of Molecular Structure NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Spectroscopic analysis workflow.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the N-alkylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, a versatile chiral building block in medicinal chemistry. The pyrrolidine scaffold is a key structural motif in a multitude of pharmacologically active compounds.[1][2] N-substitution of this core structure allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs).[2][3] Two robust and widely applicable methods are presented: direct N-alkylation using alkyl halides and reductive amination with aldehydes. These protocols are designed to be accessible to researchers in organic and medicinal chemistry and provide a foundation for the synthesis of libraries of N-substituted pyrrolidinol derivatives for drug discovery programs.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and CNS-acting agents.[1][2] The specific stereoisomer, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, offers multiple points for diversification, with the secondary amine being a primary site for modification to modulate pharmacological properties. N-alkylation is a fundamental transformation that introduces substituents to the nitrogen atom, significantly influencing the compound's potency, selectivity, and pharmacokinetic profile.[4] N-alkylated pyrrolidine derivatives have been shown to act as antagonists for various receptors, including histamine H3 and ghrelin receptors, highlighting their therapeutic potential.[3][4] This document outlines two reliable protocols for the N-alkylation of this valuable starting material.

Experimental Protocols

Two primary methods for the N-alkylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol are detailed below: Direct Alkylation and Reductive Amination.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. A common and effective combination is the use of potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][7][8]

Reaction Scheme:

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol + R-X --(Base, Solvent)--> (3R,5S)-1-Alkyl-5-(hydroxymethyl)pyrrolidin-3-ol

Where R-X is an alkyl halide (e.g., benzyl bromide, methyl iodide).

Materials:

  • (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

  • Alkyl halide (e.g., Benzyl bromide) (1.1 - 1.2 equivalents)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 - 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask, add (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).[7]

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.03 eq) dropwise to the stirred suspension.[7]

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Method 2: Reductive Amination with Aldehydes

Reductive amination is a highly efficient and mild method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines.[9][10][11] This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the amine and an aldehyde, which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride [NaBH(OAc)3].[10][11][12][13]

Reaction Scheme:

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol + R-CHO --([Reducing Agent])--> (3R,5S)-1-Alkyl-5-(hydroxymethyl)pyrrolidin-3-ol

Where R-CHO is an aldehyde (e.g., benzaldehyde).

Materials:

  • (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

  • Aldehyde (e.g., Benzaldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask.[13]

  • Stir the solution at room temperature for 5-10 minutes.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.[12][13]

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[12][13]

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.[12]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrrolidinol.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol based on the described protocols. Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

EntryAlkylating AgentMethodBase/Reducing AgentSolventTime (h)Temp (°C)Typical Yield (%)
1Benzyl bromideDirect AlkylationK2CO3DMF14RT97[7]
2Propargyl bromideDirect AlkylationK2CO3Acetone4Reflux61
3BenzaldehydeReductive AminationNaBH(OAc)3DCE6RT~80-95[10][11]
4IsovaleraldehydeReductive AminationNaBH(OAc)3DCE6RT~80-95[10][11]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol reaction_step N-Alkylation (Direct or Reductive Amination) start_amine->reaction_step start_reagent Alkylating Agent (Alkyl Halide or Aldehyde) start_reagent->reaction_step extraction Aqueous Workup & Extraction reaction_step->extraction purification Column Chromatography extraction->purification final_product N-Alkyl-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol purification->final_product

Caption: General experimental workflow for N-alkylation.

Signaling Pathway Diagram: G-Protein Coupled Receptor (GPCR) Signaling

N-alkylated pyrrolidine derivatives are known to interact with GPCRs. The diagram below illustrates a simplified, representative GPCR signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Activates gdp GDP g_protein->gdp Releases camp Second Messenger (e.g., cAMP) effector->camp Produces ligand Ligand (N-Alkyl Pyrrolidinol) ligand->gpcr Binds gtp GTP gtp->g_protein Binds response Cellular Response camp->response Initiates

Caption: Simplified GPCR signaling pathway.

References

Application Notes and Protocols for the Stereoselective Synthesis of Antiviral Agents with Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of key antiviral agents that feature pyrrolidine intermediates. The methodologies discussed herein are crucial for the development of effective and enantiomerically pure antiviral drugs.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a variety of biologically active compounds, including a significant number of antiviral agents.[1][2] Its rigid, three-dimensional structure allows for the precise orientation of substituents, leading to high-affinity interactions with biological targets. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure pyrrolidine-containing drugs is of paramount importance in antiviral drug discovery.[3][4][5]

This document focuses on the stereoselective synthesis of three prominent antiviral drugs: Remdesivir, Baloxavir Marboxil, and Oseltamivir, all of which incorporate a pyrrolidine or a related saturated nitrogen-containing heterocyclic motif.

General Strategies for Stereoselective Pyrrolidine Synthesis

Two primary strategies dominate the stereoselective synthesis of pyrrolidine derivatives for antiviral drug development:

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials, most commonly L-proline and its derivatives like 4-hydroxyproline.[2][3] The inherent chirality of these starting materials is transferred to the target molecule through a series of chemical transformations.

  • Asymmetric Synthesis: This strategy involves the creation of chiral centers from achiral starting materials using chiral catalysts or reagents. This includes methods like asymmetric cycloadditions, organocatalyzed reactions, and enzymatic resolutions.[6]

Antiviral Agents: Synthesis and Protocols

Remdesivir

Remdesivir is a broad-spectrum antiviral agent that has demonstrated activity against a range of RNA viruses.[7] It is a prodrug that is metabolized in the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[7][8]

Remdesivir, as an adenosine nucleoside triphosphate analog, interferes with the action of viral RNA-dependent RNA polymerase.[7] Once metabolized to its active triphosphate form, it is incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[8][9][10]

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Metabolism Metabolism to Active Triphosphate Form (GS-443902) Remdesivir->Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Metabolism->RdRp Competes with ATP Viral_RNA Viral RNA Replication Metabolism->Viral_RNA Incorporation into nascent RNA RdRp->Viral_RNA Chain_Termination Delayed Chain Termination Viral_RNA->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of action of Remdesivir.

A highly efficient, three-step synthesis of Remdesivir has been developed starting from the nucleoside core GS-441524, which contains the pyrrolotriazine moiety. This process boasts a high overall yield and purity.[11][12]

Table 1: Quantitative Data for Remdesivir Synthesis from GS-441524 [11][12]

StepProductYieldPurity (HPLC)Diastereomeric Ratio
3-Step SequenceRemdesivir85%99.4%99.9:0.1

Experimental Protocol: Three-Step Synthesis of Remdesivir from GS-441524 [12]

  • Protection: To a solution of GS-441524 (1.0 eq) in pyridine, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.0 eq). Stir the mixture at 25 °C for 18 hours. Monitor the reaction by TLC.

  • Phosphoramidation: After completion of the protection step, the crude intermediate is subjected to a phosphoramidation reaction.

  • Deprotection: The protecting group is removed under mild acidic conditions to yield Remdesivir. The final product can be purified by chromatography.

An alternative approach focuses on the efficient synthesis of the pyrrolotriazine precursor itself, starting from pyrrole. This method significantly reduces the step count and increases the overall yield.[13]

Table 2: Improved Synthesis of Pyrrolotriazine Intermediate for Remdesivir [13]

StepProductYield
Cyanation, Amination, Triazine FormationPyrrolotriazine Intermediate59%
Baloxavir Marboxil

Baloxavir marboxil is an antiviral medication for the treatment of influenza A and B viruses.[14] It is a prodrug that is hydrolyzed to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis.[14][15][16]

The influenza virus utilizes a "cap-snatching" mechanism to initiate the transcription of its own mRNA. The viral polymerase complex binds to the 5' cap of host pre-mRNAs and the endonuclease domain of the PA subunit cleaves the host mRNA. Baloxavir acid inhibits this endonuclease activity, thereby preventing the synthesis of viral mRNA and subsequent viral replication.[1][15][16]

Baloxavir_Mechanism cluster_nucleus Host Cell Nucleus Host_mRNA Host pre-mRNA with 5' cap Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_mRNA->Viral_Polymerase Cap_Snatching Cap-Snatching Viral_Polymerase->Cap_Snatching Endonuclease activity of PA subunit Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Baloxavir Baloxavir Acid Inhibition Inhibition Baloxavir->Inhibition Inhibition->Cap_Snatching

Caption: Mechanism of action of Baloxavir Marboxil.

A process for preparing the key chiral intermediate of Baloxavir Marboxil has been developed, which involves a chiral resolution to achieve high enantiomeric purity.[17]

Table 3: Quantitative Data for the Synthesis of a Key Baloxavir Marboxil Intermediate [17]

StepProductYield (overall)PurityEnantiomeric Excess (ee)
9-Step Synthesis with Chiral Resolution(R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][15]oxazino[3,4-c]pyrido[2,1-f][1][15][18]triazine-6,8-dione11.0%99.9%>99%

Experimental Protocol: Chiral Resolution for Fragment A of Baloxavir Marboxil [17]

  • Amide Coupling: To a solution of the racemic acid and the chiral amine in ethyl acetate (EtOAc), add propylphosphonic anhydride (T3P) and pyridine.

  • Filtration and Slurrying: Filter the resulting diastereomeric mixture and slurry the solid to isolate the desired diastereomer. This two-step process yields the product with a 45.4% yield.

  • Base-mediated Epimerization: The undesired diastereomer in the mother liquor can be treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in EtOAc at room temperature to racemize the chiral center, allowing for recycling of the material.

More recently, a stereoselective synthesis of Baloxavir Marboxil has been reported using L-serine as a chiral starting material, which avoids a classical resolution step.[19][20] This approach utilizes a diastereoselective cyclization and a photoredox decarboxylation as key steps.[19][20]

Oseltamivir (Tamiflu®)

Oseltamivir is a widely used antiviral drug for the treatment and prophylaxis of influenza A and B virus infections.[21] It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate, which is a potent and selective inhibitor of the viral neuraminidase enzyme.[18][22]

The influenza virus neuraminidase is a surface glycoprotein that cleaves sialic acid residues from the host cell surface, which is essential for the release of newly formed virus particles from infected cells. Oseltamivir carboxylate, a transition-state analog of sialic acid, binds to the active site of neuraminidase, inhibiting its enzymatic activity and preventing the release of progeny virions, thus halting the spread of the infection.[18][22]

Oseltamivir_Mechanism cluster_cell_surface Infected Host Cell Surface Progeny_Virion Progeny Virion Sialic_Acid Sialic Acid Receptor Progeny_Virion->Sialic_Acid Attached via Hemagglutinin Neuraminidase Viral Neuraminidase Progeny_Virion->Neuraminidase acts on Viral_Release Viral Release Sialic_Acid->Viral_Release Neuraminidase->Sialic_Acid cleaves Infection_Spread Spread of Infection Viral_Release->Infection_Spread Oseltamivir Oseltamivir Carboxylate Inhibition Inhibition Oseltamivir->Inhibition Inhibition->Neuraminidase

Caption: Mechanism of action of Oseltamivir.

A concise, eight-step synthesis of (-)-Oseltamivir has been developed from commercially available starting materials with a good overall yield.[23][24]

Table 4: Quantitative Data for the Synthesis of (-)-Oseltamivir [23][24]

StepProductYield (overall)
8-Step Synthesis(-)-Oseltamivir30%

A key transformation in this synthesis is a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) to establish a key stereocenter.[23]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation [23]

  • Reaction Setup: In a reaction vessel, combine the racemic lactone (1.0 eq) with [Pd(C3H5)Cl]2 and a chiral ligand (e.g., (R,R)-11) as the catalyst.

  • Nucleophile Addition: Add TMS-phthalimide as the nucleophile.

  • In situ Conversion: The resulting TMS-carboxylate is converted in situ to the ethyl ester.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography. The desired product is obtained with a 96% ee.

Conclusion

The stereoselective synthesis of antiviral agents containing pyrrolidine intermediates is a critical area of research in medicinal chemistry. The methods outlined in these application notes, from utilizing the chiral pool to employing sophisticated asymmetric catalysis, provide robust pathways to enantiomerically pure antiviral drugs like Remdesivir, Baloxavir Marboxil, and Oseltamivir. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development. The continued innovation in stereoselective synthesis will undoubtedly lead to the discovery of new and more effective antiviral therapies.

References

Protecting Group Strategies for Dihydroxy Pyrrolidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxy pyrrolidines are a pivotal class of compounds, forming the core scaffold of many iminosugars with significant therapeutic potential, notably as glycosidase inhibitors. The synthesis and chemical manipulation of these polyfunctional molecules necessitate a robust and strategic application of protecting groups to achieve desired regioselectivity and stereoselectivity. This document provides detailed application notes on common protecting group strategies for the hydroxyl and amine functionalities of dihydroxy pyrrolidines, summarizing stability, reaction conditions, and yields. Furthermore, it offers detailed, step-by-step experimental protocols for key protection and deprotection reactions, tailored for professionals in synthetic chemistry and drug development.

Introduction: The Importance of Protecting Groups in Dihydroxy Pyrrolidine Synthesis

Polyhydroxylated pyrrolidines, such as 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1] For instance, DMDP is a known inhibitor of glucosidase I, an enzyme that trims the terminal glucose residue from newly synthesized glycoproteins in the endoplasmic reticulum.[1] This inhibition disrupts the proper folding and maturation of viral envelope glycoproteins, highlighting the therapeutic potential of these compounds as antiviral agents.[2]

The synthesis of such complex targets, often starting from chiral precursors like D-mannose or L-sorbose, involves multiple steps where the reactivity of the secondary amine and the various hydroxyl groups must be carefully managed.[3][4] An effective protecting group strategy is therefore not merely an adjunct but a cornerstone of the synthetic plan. The ideal strategy employs "orthogonal" protecting groups, which can be removed under distinct conditions without affecting others, allowing for the selective manipulation of specific functional groups within the molecule.[5]

This guide focuses on the most common and effective protecting groups for the pyrrolidine nitrogen and the hydroxyl moieties, providing a framework for designing synthetic routes to novel dihydroxy pyrrolidine-based therapeutics.

Selecting an Orthogonal Protecting Group Strategy

A successful synthesis of a complex dihydroxy pyrrolidine derivative relies on the careful selection of a compatible set of protecting groups. The primary functionalities to consider are the pyrrolidine nitrogen (a secondary amine) and the hydroxyl groups (often a cis- or trans-diol and primary alcohols).

  • For the Pyrrolidine Nitrogen: Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are most common. The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., TFA, HCl).[6] The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation.

  • For the Diol Moiety: The stereochemistry of the vicinal diols often dictates the choice of protecting group.

    • Acetal Protection (e.g., Isopropylidene/Acetonide): This is an excellent choice for protecting cis-diols, as they readily form a stable five-membered ring.[7] Acetonides are stable under basic and neutral conditions but are easily removed with mild acid.

    • Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups for hydroxyls. Their steric bulk can be tuned for selective protection of primary versus secondary alcohols. They are generally stable to a wide range of non-fluoride-containing reagents and are cleaved by fluoride ion sources (e.g., TBAF) or acid.[8]

    • Benzyl Ethers (Bn): Benzyl ethers are robust and stable to both acidic and basic conditions, making them suitable as "permanent" protecting groups during a multi-step synthesis. They are typically removed under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂/Pd-C).[9]

The following workflow illustrates the decision-making process for implementing an orthogonal protection strategy in the synthesis of a dihydroxy pyrrolidine.

G Decision Logic for Orthogonal Protection Strategy start Dihydroxy Pyrrolidine Precursor N_protection Protect Pyrrolidine Nitrogen? start->N_protection OH_protection Protect Hydroxyl Groups? N_protection->OH_protection No Boc Use Boc Group (Acid Labile) N_protection->Boc Yes Cbz Use Cbz Group (Hydrogenolysis) N_protection->Cbz Yes, need base stability Acetonide cis-Diol Present? Use Acetonide (Acid Labile) OH_protection->Acetonide Yes synthesis Perform Synthetic Transformations OH_protection->synthesis No Boc->OH_protection Cbz->OH_protection Silyl Selective OH Protection Needed? Use Silyl Ethers (e.g., TBDMS) (Fluoride Labile) Acetonide->Silyl No Acetonide->synthesis Yes Benzyl Robust Protection Needed? Use Benzyl Ethers (Hydrogenolysis) Silyl->Benzyl No Silyl->synthesis Yes Benzyl->synthesis Yes deprotection Selective Deprotection synthesis->deprotection

Caption: Decision logic for selecting a protecting group strategy.

Data Presentation: Comparison of Common Protecting Groups

The selection of a protecting group is a critical decision based on its stability and the conditions required for its removal. The following tables summarize common protecting groups for amine and hydroxyl functionalities with their typical reaction conditions.

Table 1: Protecting Groups for the Pyrrolidine Nitrogen

Protecting GroupAbbreviationProtection Conditions (Reagents)Deprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., NaHCO₃, Et₃N)Acidic (e.g., TFA in DCM; 4M HCl in Dioxane)[6]Stable to base, hydrogenolysis, nucleophiles
BenzyloxycarbonylCbzCbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Catalytic Hydrogenolysis)Stable to acidic and mild basic conditions

Table 2: Protecting Groups for Hydroxyl Moieties

Protecting GroupAbbreviationProtection Conditions (Reagents)Deprotection ConditionsStability & Selectivity Notes
Isopropylidene (Acetonide)-Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., p-TsOH)[10]Mild aqueous acid (e.g., p-TsOH in MeOH)[10]Excellent for cis-1,2- and 1,3-diols. Stable to base, hydrogenolysis.
tert-ButyldimethylsilylTBDMSTBDMS-Cl, Imidazole, DMF[8]Fluoride source (e.g., TBAF in THF) or Acid (e.g., AcCl in MeOH)[8][11]Good for primary alcohols. Sterically hindered. Stable to base.
BenzylBnBenzyl bromide (BnBr), Base (e.g., NaH)H₂, Pd/C (Catalytic Hydrogenolysis) or strong oxidizing agents (e.g., DDQ)[9][12]Very robust. Stable to strong acid/base and many redox conditions.

Experimental Protocols

The following protocols are generalized procedures adapted from literature and should be optimized for specific substrates. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Boc Protection of a Dihydroxy Pyrrolidine

This protocol describes the protection of the secondary amine of a dihydroxy pyrrolidine using di-tert-butyl dicarbonate.

Materials:

  • Dihydroxy pyrrolidine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) and Water, or Methanol

  • Base: Sodium bicarbonate (NaHCO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the dihydroxy pyrrolidine substrate (1.0 eq) in a mixture of DCM and water (e.g., 1:1 ratio).

  • Add sodium bicarbonate (2.0 eq) to the solution and stir vigorously.

  • Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected pyrrolidine.[13]

Protocol 2: Acetonide Protection of a cis-Diol

This protocol is for the protection of a cis-1,2-diol functionality using 2,2-dimethoxypropane.

Materials:

  • Dihydroxy pyrrolidine substrate (with a cis-diol) (1.0 eq)

  • 2,2-Dimethoxypropane (1.5 eq)

  • Anhydrous solvent (e.g., Acetone or DCM)

  • Acid catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Base for quenching: Triethylamine (Et₃N) or solid NaHCO₃

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the dihydroxy pyrrolidine substrate (1.0 eq) in anhydrous acetone.[10]

  • Add 2,2-dimethoxypropane (1.5 eq) to the solution.

  • Add a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a few drops of Et₃N or a small amount of solid NaHCO₃ to neutralize the acid.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude acetonide-protected product can often be used without further purification, or it can be purified by flash chromatography if necessary.

Protocol 3: Selective Deprotection of a TBDMS Ether

This protocol describes the removal of a TBDMS group in the presence of other protecting groups using a fluoride source.

Materials:

  • TBDMS-protected substrate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

Procedure:

  • Dissolve the TBDMS-protected pyrrolidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution at 0 °C or room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.[8]

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Application in a Biological Context: Glycosidase Inhibition

Dihydroxy pyrrolidines are potent inhibitors of glycosidases, which are critical for N-linked glycoprotein processing. This pathway is essential for the correct folding of many viral and cellular proteins.

G N-Linked Glycoprotein Processing Pathway and Inhibition cluster_ER Endoplasmic Reticulum Oligo Oligosaccharide Precursor (Glc₃Man₉GlcNAc₂) Glycoprotein Initial Glycoprotein Oligo->Glycoprotein Protein Nascent Polypeptide Protein->Glycoprotein Oligosaccharyl- transferase GlucosidaseI Glucosidase I Glycoprotein->GlucosidaseI TrimmedGlyco1 Trimmed Glycoprotein (Glc₂Man₉GlcNAc₂-Protein) GlucosidaseI->TrimmedGlyco1 Removes terminal α-1,2 glucose GlucosidaseII Glucosidase II TrimmedGlyco2 Trimmed Glycoprotein (Man₉GlcNAc₂-Protein) GlucosidaseII->TrimmedGlyco2 TrimmedGlyco1->GlucosidaseII Removes two α-1,3 glucose Folding Calnexin/Calreticulin Folding Cycle TrimmedGlyco2->Folding CorrectFold Correctly Folded Glycoprotein Folding->CorrectFold Golgi Golgi Apparatus CorrectFold->Golgi Export to Golgi for further processing Inhibitor Dihydroxy Pyrrolidine (e.g., DMDP) Inhibitor->GlucosidaseI

Caption: Inhibition of Glucosidase I by dihydroxy pyrrolidines.[2][14]

This inhibition leads to the accumulation of incorrectly folded glycoproteins, which can disrupt viral assembly and reduce infectivity, making glycosidase inhibitors a promising class of antiviral therapeutics.

References

Application Notes and Protocols for Coupling Reactions with (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for conducting coupling reactions with the chiral building block, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel antiviral agents and other therapeutic compounds. The presence of a secondary amine and two hydroxyl groups offers multiple points for chemical modification, allowing for the generation of diverse molecular architectures.

Application Notes

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a valuable starting material for the synthesis of a variety of complex molecules. Its stereochemically defined structure makes it an attractive component for creating compounds with specific three-dimensional orientations, which is often crucial for biological activity.

Key Applications in Drug Discovery:

  • Antiviral Agents: The pyrrolidine scaffold is a common feature in many antiviral drugs.[1] Coupling reactions with (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol can be employed to synthesize novel nucleoside analogs and other small molecules with potential activity against a range of viruses.

  • CNS-Active Compounds: The pyrrolidine ring is a privileged scaffold for compounds targeting the central nervous system. Its derivatives are explored for various neurological disorders.

  • Enzyme Inhibitors: The hydroxyl and amine functionalities can be elaborated to interact with the active sites of various enzymes, making it a useful core for the design of enzyme inhibitors.

  • Chiral Ligands: The chiral nature of this molecule makes it a candidate for the synthesis of novel ligands for asymmetric catalysis.

The secondary amine of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a key functional group for various coupling reactions, including N-arylation, N-acylation, and reductive amination. The hydroxyl groups may require protection depending on the desired reaction conditions and reagents.

Experimental Protocols

The following protocols are representative methods for common coupling reactions involving (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. These are general procedures and may require optimization for specific substrates and scales.

Buchwald-Hartwig Amination for N-Arylation

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond between (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and an aryl halide.

Experimental Workflow:

Buchwald_Hartwig_Workflow reagents Combine Reactants: - Aryl halide - (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol - Palladium precatalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent Dissolve reaction Inert Atmosphere (N2 or Ar) Heat to Reaction Temperature (e.g., 80-110 °C) solvent->reaction Heat monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup - Quench with water/brine - Extract with organic solvent monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.2 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Template):

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1
2
3

No specific quantitative data for this reaction with (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol was found in the surveyed literature. The table serves as a template for recording experimental results.

Amide Coupling (N-Acylation)

This protocol outlines the formation of an amide bond between (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and a carboxylic acid using a peptide coupling reagent.

Experimental Workflow:

Amide_Coupling_Workflow reagents Combine Reactants: - Carboxylic acid - (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol - Coupling reagent (e.g., HATU, HOBt/EDC) - Base (e.g., DIPEA) solvent Add Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent Dissolve reaction Stir at Room Temperature solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup - Dilute with water - Extract with organic solvent monitoring->workup Upon Completion purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: Workflow for Amide Coupling.

Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM), add a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers sequentially with aqueous HCl (5%), saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data (Template):

EntryCarboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
1
2
3

No specific quantitative data for this reaction with (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol was found in the surveyed literature. The table serves as a template for recording experimental results.

Reductive Amination

This protocol describes the formation of a C-N bond by reacting (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with an aldehyde or ketone in the presence of a reducing agent.

Experimental Workflow:

Reductive_Amination_Workflow reagents Combine: - Aldehyde/Ketone - (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol solvent Add Solvent (e.g., Methanol, DCE) reagents->solvent imine_formation Imine/Enamine Formation (May require acid catalyst) solvent->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) imine_formation->reduction reaction Stir at Room Temperature reduction->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup - Quench with NaHCO₃ - Extract with organic solvent monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Workflow for Reductive Amination.

Protocol:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane), add acetic acid (catalytic amount, if necessary).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete, as indicated by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting amine by flash column chromatography.

Quantitative Data (Template):

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1
2
3

No specific quantitative data for this reaction with (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol was found in the surveyed literature. The table serves as a template for recording experimental results.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Functionalization of the Secondary Amine in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with strategically positioned hydroxyl groups and a reactive secondary amine, provides a valuable platform for the synthesis of diverse compound libraries. Functionalization of the secondary amine is a key strategy to modulate the pharmacological properties of molecules, including potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the common N-functionalization reactions of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, namely N-alkylation, N-acylation, N-arylation, and reductive amination.

The derivatives of this scaffold have shown potential in various therapeutic areas, notably as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion in a glucose-dependent manner.

Relevant Biological Pathway: Incretin Signaling and DPP-4 Inhibition

The functionalization of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is particularly relevant in the context of developing DPP-4 inhibitors for the treatment of type 2 diabetes. The incretin hormones, GLP-1 and GIP, are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels.[1][2][3][4] They act on pancreatic β-cells to enhance glucose-stimulated insulin secretion.[1][2][3][4] However, their therapeutic potential is limited by their rapid inactivation by the enzyme DPP-4, which cleaves the N-terminal dipeptide.[3]

DPP-4 inhibitors block this degradation, thereby increasing the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[5] The pyrrolidine scaffold can be functionalized to interact with the active site of the DPP-4 enzyme, which includes a catalytic triad (Ser630, Asp708, His740).[6][7]

Below is a diagram illustrating the incretin signaling pathway and the mechanism of action of DPP-4 inhibitors.

DPP4_Incretin_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreatic β-cell Food Intake Food Intake GLP-1/GIP GLP-1/GIP Food Intake->GLP-1/GIP stimulates GLP1R GLP-1 Receptor GLP-1/GIP->GLP1R activates DPP4 DPP-4 Enzyme GLP-1/GIP->DPP4 AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 inhibits

Caption: Incretin signaling pathway and DPP-4 inhibition.

Experimental Workflows

The following diagram outlines the general experimental workflow for the N-functionalization of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

experimental_workflow Start (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Reaction N-Functionalization Reaction (Alkylation, Acylation, Arylation, Reductive Amination) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, Purity Analysis) Purification->Analysis FinalProduct N-Functionalized Product Analysis->FinalProduct

References

Application Notes and Protocols: Selective O-Mesylation of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the selective O-mesylation of the primary hydroxyl group in (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. This reaction is a critical step in the synthesis of various pharmaceutical intermediates, where the introduction of a mesylate group transforms the primary alcohol into a good leaving group for subsequent nucleophilic substitution reactions. The protocol emphasizes selectivity for the more reactive primary alcohol over the secondary alcohol present in the starting material.

Reaction Principle

The O-mesylation reaction involves the treatment of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base neutralizes the hydrochloric acid generated during the reaction. Due to the higher steric hindrance and lower nucleophilicity of the secondary alcohol, the primary hydroxyl group reacts preferentially with methanesulfonyl chloride, especially when a stoichiometric amount of the mesylating agent is used under controlled conditions.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the selective O-mesylation of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. These values are based on general procedures for the selective mesylation of primary alcohols in diols.

ParameterValue/ConditionNotes
Starting Material (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol1.0 equivalent
Reagent Methanesulfonyl Chloride (MsCl)1.0 - 1.2 equivalents
Base Triethylamine (TEA) or Pyridine1.5 equivalents
Solvent Dichloromethane (DCM), anhydrous10 volumes
Reaction Temperature 0 °C to room temperatureInitial addition at 0 °C is crucial for selectivity.
Reaction Time 1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Yield 85-95%Yields may vary based on reaction scale and purity of reagents.
Expected Purity >95%After purification by column chromatography.

Experimental Protocol

This protocol details the selective O-mesylation of the primary hydroxyl group of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

Materials:

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 eq.) in anhydrous dichloromethane (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add triethylamine (1.5 eq.) dropwise.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.[1][2] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[1]

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding deionized water.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (3R,5S)-5-((methylsulfonyloxy)methyl)pyrrolidin-3-ol.

Visualizations

Reaction Scheme

Caption: O-Mesylation of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

Experimental Workflow

Workflow start Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_mscl Add Methanesulfonyl Chloride Dropwise add_base->add_mscl react Stir at 0 °C to RT (Monitor by TLC) add_mscl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for selective O-mesylation.

References

Application Notes and Protocols: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, a derivative of hydroxyproline, is a versatile building block for solid-phase peptide synthesis (SPPS). Its bifunctional nature, possessing both a primary and a secondary hydroxyl group, offers unique opportunities for creating structurally diverse and functionalized peptides. The rigid pyrrolidine ring introduces conformational constraints into the peptide backbone, which can be leveraged to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1] The strategic incorporation of such non-standard amino acids is a key strategy in modern peptidomimetic design and drug discovery.[2][3]

These application notes provide a comprehensive overview of the utility of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol in SPPS, including proposed protocols for its incorporation into peptide sequences and potential applications.

Potential Applications

The unique structural features of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol open up a range of applications in peptide science:

  • Conformationally Constrained Peptides: The pyrrolidine ring restricts the torsional angles of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.[1] This can lead to peptides with higher receptor binding affinity and specificity.

  • Enhanced Proteolytic Stability: The introduction of this non-natural amino acid can render peptides less susceptible to degradation by proteases, thereby increasing their in vivo half-life.[1]

  • Scaffolds for Bio-conjugation: The two hydroxyl groups can be selectively functionalized, allowing for the attachment of various moieties, including imaging agents, targeting ligands, or payloads for drug delivery. The primary hydroxyl group offers a site for derivatization, while the secondary hydroxyl can be used for further modifications.

  • Peptide-Oligonucleotide Conjugates (POCs): This building block can serve as a flexible linker for the synthesis of POCs, which have applications in diagnostics, therapeutics, and nanotechnology.[4][5][6][7]

Experimental Protocols

The following are proposed protocols for the incorporation of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol into peptides via Fmoc-based solid-phase peptide synthesis. The key challenge lies in the orthogonal protection of the two hydroxyl groups to allow for selective deprotection and functionalization if desired. For simple incorporation into the peptide backbone, a common strategy is to protect both hydroxyls with a tert-butyl (tBu) group, which is cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin.

3.1. Preparation of Fmoc-(3R,5S)-5-(O-tBu-hydroxymethyl)pyrrolidin-3-(O-tBu)-ol

Prior to its use in SPPS, the (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol must be appropriately protected. The following is a general synthetic scheme:

  • Protection of Hydroxyl Groups: React (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol with an excess of isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) to protect both hydroxyl groups as tert-butyl ethers.

  • Fmoc Protection of the Amine: The resulting di-O-tBu protected pyrrolidine is then reacted with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate or diisopropylethylamine (DIPEA)) to yield the fully protected building block.

  • Purification: The final product should be purified by column chromatography.

3.2. Solid-Phase Peptide Synthesis Workflow

This protocol assumes the use of a standard Fmoc/tBu strategy on a rink amide resin.

SPPS_Workflow resin Rink Amide Resin fmoc_deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->fmoc_deprotection1 wash1 Wash (DMF, DCM, DMF) fmoc_deprotection1->wash1 coupling Coupling of Protected (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (HBTU/HOBt/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, DMF) coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA in DMF) wash2->capping wash3 Wash (DMF, DCM, DMF) capping->wash3 fmoc_deprotection2 Fmoc Deprotection (20% Piperidine in DMF) wash3->fmoc_deprotection2 wash4 Wash (DMF, DCM, DMF) fmoc_deprotection2->wash4 elongation Peptide Chain Elongation (Standard Fmoc-SPPS Cycles) wash4->elongation cleavage Cleavage and Deprotection (TFA/TIS/H2O) elongation->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification peptide Final Peptide purification->peptide

Caption: Workflow for SPPS incorporation.

Detailed Protocol:

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling of the Building Block:

    • Prepare the coupling solution: Dissolve Fmoc-(3R,5S)-5-(O-tBu-hydroxymethyl)pyrrolidin-3-(O-tBu)-ol (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.[8] If the test is positive (blue), continue the coupling. A negative test (yellow/orange) indicates a complete reaction.

  • Washing: Wash the resin as in step 3.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.

  • Washing: Wash the resin as in step 3.

  • Peptide Elongation: Continue with the standard Fmoc-SPPS cycles of deprotection, washing, coupling, and washing for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu groups on the incorporated building block.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation

The following table presents representative data for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-X-Leu, where X is the incorporated (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol). Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterValueMethod
Crude Peptide Purity >70%RP-HPLC (220 nm)
Purified Peptide Purity >95%RP-HPLC (220 nm)
Overall Yield 15-25%Based on initial resin loading
Expected Mass (Monoisotopic) Calculated Value (Da)Mass Spectrometry (ESI-MS)
Observed Mass (Monoisotopic) [M+H]+Mass Spectrometry (ESI-MS)

Logical Relationships in Synthesis Strategy

The successful incorporation of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol into a peptide sequence via SPPS is dependent on a logical series of chemical steps, primarily revolving around the use of orthogonal protecting groups.

logical_relationship start Target Peptide with (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol building_block Protected Building Block: Fmoc-AA-(OtBu)2 start->building_block Requires spps Fmoc Solid-Phase Peptide Synthesis building_block->spps Incorporated via cleavage Final Acidolysis (TFA-based) spps->cleavage Followed by final_peptide Purified Target Peptide cleavage->final_peptide Yields

Caption: Logic of the synthesis strategy.

This diagram illustrates that the synthesis of the target peptide necessitates the preparation of a suitably protected building block. This building block is then incorporated into the growing peptide chain using standard Fmoc-SPPS chemistry. The final step is a strong acid cleavage, which simultaneously removes all acid-labile protecting groups and releases the desired peptide from the solid support. This integrated approach ensures the efficient and successful synthesis of peptides containing this unique amino acid derivative.

References

Troubleshooting & Optimization

Technical Support Center: Pyrrolidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolidine derivative synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding common byproducts encountered during synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Reductive Amination & Intramolecular Cyclization

Reductive amination of 1,4-dicarbonyl compounds is a direct and common route to the pyrrolidine core. However, side reactions can lead to complex product mixtures and reduced yields.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of a 1,4-dicarbonyl is forming significant amounts of over-alkylated byproducts. How can I favor the formation of the desired pyrrolidine?

A1: Over-alkylation is a frequent issue in reductive aminations. The initial pyrrolidine product, being a secondary amine, can compete with the primary amine starting material, reacting further with the dicarbonyl compound to form tertiary amine byproducts.[1]

Mitigation Strategies:

  • Control Stoichiometry: Use a large excess of the primary amine or ammonia source (e.g., ammonium formate) to statistically favor the reaction of the dicarbonyl with the intended amine rather than the product.[1]

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the dicarbonyl and the amine. This maintains a low concentration of the intermediate imine/enamine, promoting its immediate reduction over further reactions.[1]

  • Choice of Reducing Agent: Employ milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] These agents are more effective at reducing the protonated imine intermediate compared to the starting carbonyl compound, thus minimizing side reactions.[1]

Q2: My biocatalytic reductive amination using a transaminase is giving low yields. What are the likely side reactions and how can I mitigate them?

A2: In transaminase-triggered cyclizations, particularly those using ω-halo ketones to form chiral 2-substituted pyrrolidines, two major non-enzymatic side reactions are commonly observed: the hydrolysis of the halo-ketone starting material and the formation of a cyclopropane byproduct.[1]

Troubleshooting and Optimization:

  • pH Control: The hydrolysis of the halo-ketone is often pH-dependent. It is crucial to maintain a pH that is optimal for the enzyme's activity while minimizing chemical hydrolysis. A potassium phosphate (KPi) buffer at pH 8 has been used effectively.[1]

  • Temperature Management: While enzymatic reactions may be faster at higher temperatures (e.g., 40°C), this can also accelerate the rate of side reactions.[1] The optimal temperature should be determined empirically for your specific substrate and enzyme.

  • Substrate Stability: If the starting material is inherently unstable, consider synthesizing it and using it immediately or exploring alternative synthetic routes that proceed through more stable intermediates.[1]

Reaction Pathway Visualization

cluster_main Desired Pathway: Reductive Amination cluster_side Side Reaction: Over-Alkylation Start 1,4-Dicarbonyl + Primary Amine Imine Iminium Intermediate Start->Imine Condensation Byproduct_Imine Secondary Iminium Start->Byproduct_Imine Reacts with product amine Product Desired Pyrrolidine (Secondary Amine) Imine->Product Reduction (e.g., NaBH(OAc)₃) Product->Byproduct_Imine Competes with starting amine Byproduct Over-alkylated Byproduct (Tertiary Amine) Byproduct_Imine->Byproduct Reduction

Caption: Competing pathways in reductive amination for pyrrolidine synthesis.

Troubleshooting Workflow

Start Low Yield or Impure Product in Reductive Amination CheckByproduct Identify major byproduct via LC-MS, GC-MS, or NMR Start->CheckByproduct OverAlkylation Over-alkylation Byproduct Detected? CheckByproduct->OverAlkylation StartingMaterial Unreacted Starting Material Detected? CheckByproduct->StartingMaterial OverAlkylation->StartingMaterial No Sol_OverAlkylation 1. Use large excess of amine. 2. Add reducing agent slowly. 3. Switch to milder reducing agent (e.g., NaBH(OAc)₃). OverAlkylation->Sol_OverAlkylation Yes Sol_StartingMaterial 1. Increase reaction time/temperature. 2. Check reagent/catalyst activity. 3. Use a stronger reducing agent. StartingMaterial->Sol_StartingMaterial Yes End Re-run and Analyze StartingMaterial->End No Sol_OverAlkylation->End Sol_StartingMaterial->End

Caption: Troubleshooting workflow for reductive amination side reactions.

Section 2: Biocatalytic Synthesis from Halo-ketones

Biocatalytic methods offer high stereoselectivity but can be sensitive to reaction conditions, leading to non-enzymatic side reactions.

Quantitative Data Summary

While specific yields are highly substrate-dependent, the competition between the desired reaction and side reactions is a critical factor. The table below outlines the competing pathways.

Reaction PathwayProduct TypeKey Influencing Factors
Desired Enzymatic Cyclization Chiral 2-substituted pyrrolidineEnzyme concentration, pH, Temperature[1]
Side Reaction: Hydrolysis Acyclic halohydrin/diolpH (base-catalyzed), Temperature[1]
Side Reaction: Cyclization Cyclopropane byproductSubstrate structure, Base concentration[1]
Experimental Protocol: Synthesis of (R)-2-phenylpyrrolidine tosylate salt

This protocol provides an example of a transaminase-triggered cyclization.[1]

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve 1-chloro-4-phenylbutan-2-one (1.38 mmol) in DMSO (5 mL).

  • Buffer Addition: Add a 2 M stock solution of isopropylamine (IPA) in 100 mM KPi buffer (pH 8) (12.5 mL). The solution will become a cloudy suspension.

  • Enzyme Addition: Add the transaminase ATA-117-Rd6 (250 mg) that has been rehydrated in 7.5 mL of 100 mM KPi buffer (pH 8) containing 3.33 mM pyridoxal 5'-phosphate (PLP).

  • Reaction: Protect the flask from light with aluminum foil and stir vigorously at 40°C in an oil bath for 72 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify to pH < 3 using concentrated HCl and centrifuge to pellet the precipitated protein.

    • Wash the supernatant with methyl tert-butyl ether (MTBE) (3 x 20 mL) to remove unreacted starting material.

    • Basify the aqueous layer to pH > 12 with 5 M NaOH.

    • Extract the product amine with MTBE (3 x 20 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and add p-toluenesulfonic acid (1.38 mmol). A white precipitate will form. Cool the suspension to 4°C for 1 hour, then collect the solid by vacuum filtration, wash with cold MTBE, and dry under vacuum to yield the product.

Reaction Pathway Visualization

cluster_desired Desired Enzymatic Pathway cluster_side Competing Side Reactions Start ω-Chloro Ketone Starting Material Enzyme Transaminase (e.g., ATA-117) Start->Enzyme Hydrolysis Hydrolysis (pH dependent) Start->Hydrolysis Cyclopropane Favorskii-type Rearrangement Start->Cyclopropane Intermediate Amine Intermediate Enzyme->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Chiral Pyrrolidine Cyclization->Product Byproduct1 Acyclic Diol Hydrolysis->Byproduct1 Byproduct2 Cyclopropane Byproduct Cyclopropane->Byproduct2

Caption: Competing pathways in transaminase-triggered pyrrolidine synthesis.[1]

Section 3: Other Synthesis Methods

Q3: My tandem amination/cyanation of a primary amine-tethered alkyne is stalling, leaving the imine as the major byproduct. How can I drive the reaction to completion?

A3: In a copper-catalyzed tandem amination/cyanation sequence, the formation of an imine intermediate is a key step.[2] If this intermediate is the major observed byproduct, it suggests the subsequent cyanation step is inefficient. This can be due to a thermodynamic equilibrium between the imine and the desired α-CN pyrrolidine that disfavors the product.[2] Increasing the amount of the cyanide source (e.g., trimethylsilyl cyanide) may not significantly improve the yield if this equilibrium is the limiting factor.[2] In such cases, modifying the substrate to favor the cyclized product or exploring alternative catalytic systems may be necessary.

Q4: I am observing low yields and a complex mixture of byproducts in my copper-catalyzed intramolecular C-H amination. What could be the issue?

A4: Copper-catalyzed C-H amination reactions can be sensitive to reaction conditions and substrate electronics. The formation of byproducts can occur, particularly upon heating.[3][4] Mechanistic studies have shown that intermediates can evolve into the final product and other byproducts simultaneously.[3][4] It is crucial to carefully control the temperature and reaction time. Consider performing a reaction profile study (taking aliquots over time) to determine the point of maximum product formation before significant degradation or byproduct formation occurs.

References

Technical Support Center: Purification of Polar Pyrrolidinol Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of polar pyrrolidinol compounds using column chromatography. Below are troubleshooting guides and frequently asked questions to assist in optimizing your separation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my polar pyrrolidinol compound sticking to the top of the silica gel column and not eluting?

This is a frequent issue when a compound is highly polar. The strong polar interactions, such as hydrogen bonding between your pyrrolidinol's hydroxyl and amine groups and the silica gel's silanol groups, cause it to adsorb very strongly to the stationary phase.[1]

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, this may not be sufficient. Switch to a more polar solvent system, such as dichloromethane (DCM)/methanol or ethyl acetate/methanol.[1]

  • Use Mobile Phase Additives: Since pyrrolidinols are basic, adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%) to the mobile phase can neutralize the acidic silanol groups on the silica surface, reducing their strong interaction with your compound and allowing it to elute.[1][2][3]

Q2: My compound is eluting, but the peaks are broad and show significant tailing or streaking. What causes this?

Tailing is often observed with basic compounds like pyrrolidinols on standard silica gel. The acidic nature of silica gel can lead to strong, non-ideal interactions with the basic amine functionality, causing the compound to elute slowly and unevenly from the active sites on the stationary phase.[4] This can also happen if the sample is overloaded on the column.[5]

Solutions:

  • Add a Basic Modifier: As mentioned above, adding triethylamine or ammonium hydroxide to your eluent is a very effective way to improve peak shape for basic compounds.[1][3]

  • Reduce Sample Load: Overloading the column can lead to band broadening and tailing.[5] A general rule is to load a sample mass that is 1-5% of the mass of the stationary phase.

  • Consider an Alternative Stationary Phase: If modifiers do not resolve the issue, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like amine-functionalized silica.[2][6]

Q3: I cannot separate my target pyrrolidinol from a similarly polar impurity. What strategies can I use to improve resolution?

Poor resolution between compounds with similar polarities is a common challenge.[1]

Solutions:

  • Optimize the Solvent System: Instead of a two-solvent system, try a three-component mobile phase (e.g., hexane/ethyl acetate/methanol) to fine-tune the selectivity.[1]

  • Use Gradient Elution: Start with a less polar mobile phase to allow other compounds to elute, then gradually increase the polarity to elute your target compound.[7] This can significantly improve the separation of components with different polarities.[7][8]

  • Reduce Particle Size: Using a stationary phase with a smaller particle size (higher mesh number) increases the surface area and can lead to better separation, though it may increase the back pressure.[5][7]

  • Decrease the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can improve separation.[5]

Q4: My compound appears to be decomposing on the column. How can I verify this and what can I do?

Silica gel is acidic and can cause degradation of sensitive compounds.[2] If you recover less material than expected or see new, unexpected spots on TLC analysis of your fractions, decomposition may be the cause.

Solutions:

  • Test for Stability: Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking from the origin that wasn't there in a fresh sample, your compound is likely unstable on silica.[2]

  • Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[2]

  • Switch Stationary Phase: Use a more inert stationary phase such as florisil or alumina.[2] For very sensitive compounds, consider techniques that do not use a solid stationary phase, like counter-current chromatography.[9]

Q5: When should I use reversed-phase (RP) or HILIC instead of normal-phase chromatography?

Normal-phase chromatography is often the first choice, but it can be challenging for extremely polar compounds.

  • Reversed-Phase (RP) Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[10] It is generally not ideal for very polar compounds as they may elute very quickly with little or no retention.[11][12] However, specialized "aqueous" C18 columns are designed to work with highly aqueous mobile phases and can be effective.[13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase rich in an organic solvent like acetonitrile with a small amount of water.[6] The water forms a layer on the stationary phase, and polar analytes partition into it, leading to good retention.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Elution Compound is too polar for the current mobile phase.Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.[1] Switch to a more aggressive solvent system (e.g., DCM/MeOH with NH4OH).[2][16]
Compound Elutes in Solvent Front Mobile phase is too polar. The sample was not properly adsorbed before elution.Start with a less polar solvent system. Ensure the sample is loaded in a solvent of low polarity.[2]
Poor Separation / Co-elution Incorrect solvent system. Column is overloaded. Flow rate is too fast.Optimize the mobile phase, possibly with a three-component system.[1] Employ gradient elution.[7] Reduce the amount of sample loaded.[5] Decrease the solvent flow rate.[5]
Streaking / Tailing Bands Strong interaction between the basic compound and acidic silica. Compound is not sufficiently soluble in the mobile phase.Add a basic modifier (0.1-2% TEA or NH4OH) to the mobile phase.[1][4] Choose a solvent system that dissolves the compound well.[2] Consider dry loading the sample.[17]
Compound Not Detected in Fractions Compound degraded on the column. Fractions are too dilute to be detected by TLC.Test compound stability on silica.[2] Concentrate the fractions before running TLC analysis.[2]
Irreproducible Results Column packing is inconsistent. Mobile phase composition changes over time (e.g., evaporation). Column equilibration is insufficient, especially in HILIC.Ensure the column is packed uniformly without air bubbles. Use fresh solvents and keep containers covered. Allow for sufficient column equilibration time between runs.

Data Presentation

Table 1: Comparison of Chromatographic Modes for Polar Pyrrolidinol Purification

ModeStationary PhaseMobile PhasePrincipleBest For...ProsCons
Normal Phase (NP) Polar (Silica, Alumina)[18]Non-polar to moderately polar (e.g., Hexane/EtOAc, DCM/MeOH)[1]AdsorptionModerately polar to very polar basic compounds (with modifiers).Inexpensive, widely available, well-understood.Can cause degradation of sensitive compounds; may require basic modifiers for good peak shape.[2]
Reversed-Phase (RP) Non-polar (C18, C8)[10]Polar (e.g., Water/Acetonitrile, Water/Methanol)PartitioningLess polar pyrrolidinol derivatives or when using specialized aqueous columns.High resolution and reproducibility.[19]Poor retention for very polar compounds on standard columns.[11]
HILIC Polar (Silica, Diol, Amide)[20]Acetonitrile-rich with a small amount of aqueous bufferPartitioning into an aqueous layer on the stationary phase.Very polar, water-soluble pyrrolidinols that are unretained by RP.[6]Excellent retention for polar analytes; MS-compatible mobile phases.Can require longer equilibration times; sensitive to water content.
Mixed-Mode Combines RP and Ion-Exchange functionalitiesAqueous/organic mixtures with buffers[21]Multiple retention mechanisms (hydrophobic and electrostatic)Complex mixtures containing compounds with a range of polarities and charges.High selectivity and retention control.Can be more complex to develop methods; columns can be more expensive.

Experimental Protocols

Protocol 1: Column Chromatography of a Basic Pyrrolidinol (Wet Loading)

  • Select Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Add 0.5-1% triethylamine (TEA) to the mobile phase. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand (0.5-1 cm).

  • Pack the Column: Fill the column with your initial, least polar eluent. Slowly pour the silica gel slurry (prepared in the same eluent) into the column, tapping the side gently to ensure even packing without air bubbles. Allow the silica to settle.

  • Equilibrate: Drain the solvent until the level is just above the silica bed. Add another thin layer of sand on top to protect the surface.[1] Wash the column with 2-3 column volumes of the initial eluent.

  • Load the Sample: Dissolve your crude sample in a minimum amount of a suitable solvent (ideally the column eluent or a slightly more polar solvent).[17] Carefully pipette the sample solution onto the top of the sand layer.

  • Elute: Drain the solvent until the sample has fully entered the silica bed. Carefully add the mobile phase. Begin collecting fractions. If using gradient elution, gradually increase the percentage of the more polar solvent.[7]

  • Analyze: Monitor the collected fractions using TLC to identify which ones contain your purified compound.

Protocol 2: Dry Loading for Samples with Poor Solubility

This method is ideal when your compound does not dissolve well in the mobile phase.[1][17]

  • Dissolve your crude sample in a suitable, volatile solvent (e.g., DCM or acetone).[1]

  • Add a small amount of dry silica gel (approximately 5-10 times the mass of your sample) to the solution.[1][17]

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[1][17]

  • Prepare the column as described in Protocol 1 (steps 2-4).

  • Carefully add the silica-adsorbed sample powder onto the top sand layer, creating a uniform band.

  • Add another layer of sand on top of the sample layer.[1]

  • Proceed with elution as described in Protocol 1 (steps 6-7).

Visual Workflows

cluster_alternatives Alternative Techniques start_node start_node decision_node decision_node process_node process_node result_node result_node alt_result_node alt_result_node start Crude Pyrrolidinol Sample tlc Run TLC with DCM/MeOH System start->tlc check_rf Rf > 0.1? No Streaking? tlc->check_rf np_col Proceed with Normal Phase (Silica Gel) Column Chromatography check_rf->np_col Yes add_base Add 1% TEA or NH4OH to Mobile Phase check_rf->add_base No (Streaking) check_polar Consider Alternative Techniques check_rf->check_polar No (Rf ≈ 0) re_tlc Re-run TLC add_base->re_tlc check_rf2 Improved? re_tlc->check_rf2 check_rf2->np_col Yes check_rf2->check_polar No hil_node HILIC: For very polar compounds check_polar->hil_node rp_node Aqueous RP-C18: For moderately polar compounds check_polar->rp_node alumina_node Alumina Column: For base-sensitive compounds check_polar->alumina_node

Caption: Decision workflow for selecting a purification strategy.

problem_node problem_node decision_node decision_node solution_node solution_node start Problem: Poor Separation or Co-elution check_tlc Is TLC separation > 0.1 Rf? start->check_tlc optimize_solvent Optimize Mobile Phase: - Try 3-component system - Test different solvent ratios check_tlc->optimize_solvent No check_load Is column overloaded? (>5% w/w sample:silica) check_tlc->check_load Yes reduce_load Reduce sample load or use a larger column check_load->reduce_load Yes use_gradient Switch from isocratic to GRADIENT ELUTION check_load->use_gradient No check_flow Decrease flow rate use_gradient->check_flow Still poor separation? change_phase Consider alternative stationary phase (e.g., Alumina, Diol) check_flow->change_phase Still poor separation?

Caption: Troubleshooting workflow for poor separation.

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis step_node step_node prep_node prep_node action_node action_node a 1. Select Column & Stationary Phase (e.g., Silica Gel) b 2. Prepare Mobile Phase (with additives if needed) a->b c 3. Prepare Sample (dissolved in min. solvent) b->c d 4. Pack Column (Wet or Slurry Packing) c->d e 5. Load Sample (Wet or Dry Loading) d->e f 6. Elute Column (Isocratic or Gradient) e->f g 7. Collect Fractions f->g h 8. Analyze Fractions via TLC g->h i 9. Combine Pure Fractions & Evaporate Solvent h->i

Caption: Standard experimental workflow for column setup.

References

Technical Support Center: Scaling-Up Reactions with (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, particularly when scaling up the process.

Synthesis: Reduction of trans-4-Hydroxy-L-proline Derivatives

The most common route to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is the reduction of a protected trans-4-hydroxy-L-proline derivative, often the methyl ester with an N-protecting group (e.g., Boc or Cbz), using a strong reducing agent like Lithium Aluminium Hydride (LAH).

Problem/ObservationPotential Cause(s)Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal work-up procedure leading to product loss. 4. Inactive or degraded reducing agent.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure anhydrous conditions, as LAH reacts violently with water. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize the quenching and extraction steps. The use of Fieser's method or a Rochelle's salt work-up can improve the isolation of the product from the aluminum salts. 4. Use a fresh batch of LAH or titrate the solution to determine its active hydride content.
Formation of Side Products 1. Over-reduction of the protecting group (e.g., Cbz). 2. Epimerization at C2 or C5. 3. Incomplete reduction leading to the corresponding aldehyde intermediate.1. If using a Cbz protecting group, hydrogenolysis for deprotection is a cleaner alternative post-reduction. 2. Maintain low reaction temperatures to minimize epimerization. 3. Ensure a sufficient excess of the reducing agent is used and that the reaction goes to completion.
Exothermic Reaction is Difficult to Control 1. Rapid addition of the reducing agent. 2. Inadequate cooling of the reaction vessel.1. Add the LAH solution dropwise to the solution of the ester at a low temperature (e.g., 0 °C). 2. Use a larger reaction vessel to allow for better heat dissipation and ensure efficient stirring. For larger scales, a jacketed reactor with a cooling system is recommended.
Difficult Work-up (Gelatinous Precipitate) Formation of aluminum hydroxides that are difficult to filter.1. Use the Fieser work-up: for x g of LAH, add x mL of water, followed by x mL of 15% NaOH solution, and then 3x mL of water. Stir vigorously. This should produce a granular precipitate that is easier to filter. 2. Alternatively, quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until the precipitate dissolves, forming a biphasic mixture that is easier to separate.

Purification: Crystallization

Problem/ObservationPotential Cause(s)Suggested Solution(s)
Product Fails to Crystallize 1. Solution is too dilute. 2. Presence of impurities inhibiting crystallization. 3. Solution is supersaturated but requires nucleation.1. Concentrate the solution by removing some of the solvent. 2. Purify the crude product by column chromatography before attempting crystallization. 3. Add a seed crystal of the pure product. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the air-solvent interface.
Oily Product Obtained After Crystallization 1. Presence of residual solvent. 2. Impurities lowering the melting point.1. Dry the product under high vacuum for an extended period. 2. Recrystallize the product from a different solvent system.
Low Recovery from Crystallization The product has high solubility in the chosen solvent.1. Cool the crystallization mixture to a lower temperature. 2. Use a solvent system where the product has lower solubility at cold temperatures but is soluble when hot (e.g., isopropanol/heptane).

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the recommended starting material for the synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol? A1: The most common and cost-effective starting material is trans-4-hydroxy-L-proline. This is typically protected on the nitrogen (e.g., with a Boc or Cbz group) and esterified (e.g., methyl ester) before reduction.

  • Q2: Which reducing agent is most suitable for the conversion of the protected hydroxyproline ester to the diol? A2: Lithium Aluminium Hydride (LAH) is the most effective and commonly used reducing agent for this transformation as it can reduce the ester to the primary alcohol. Sodium borohydride is generally not strong enough for this reduction.

  • Q3: What are the key safety precautions to take when working with Lithium Aluminium Hydride on a large scale? A3: LAH is a highly reactive and pyrophoric reagent. Key safety precautions include:

    • Always work under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents and glassware.

    • Add the reagent slowly and control the temperature of the reaction.

    • Quench the reaction carefully at a low temperature.

    • Ensure appropriate personal protective equipment (PPE) is worn, including fire-retardant lab coat, safety glasses, and gloves.

  • Q4: Can the reaction be performed without protecting the hydroxyl group of trans-4-hydroxy-L-proline? A4: It is highly recommended to protect the hydroxyl group. The free hydroxyl group is acidic and will react with LAH, consuming the reagent and potentially leading to side reactions and a lower yield of the desired product.

Purification

  • Q5: What is a suitable solvent system for the crystallization of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol? A5: A common approach is to use a polar solvent in which the compound is soluble, such as isopropanol or ethanol, and then add a non-polar anti-solvent, like heptane or hexane, to induce crystallization.

  • Q6: How can the chiral purity of the final product be determined? A6: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for determining the enantiomeric excess (ee) of the product.

Biological Role

  • Q7: Is (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol known to be biologically active? A7: Yes, dihydroxypyrrolidine derivatives are known to be inhibitors of glycosidases. These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects.

Experimental Protocols

1. Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

This is a representative protocol for the preparation of the precursor to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

  • Materials:

    • trans-4-Hydroxy-L-proline

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • N-Boc Protection: Dissolve trans-4-hydroxy-L-proline in a 1:1 mixture of dioxane and water containing 2 equivalents of NaHCO₃. Cool the solution to 0 °C and add (Boc)₂O (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with a cold solution of 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline.

    • Esterification: Suspend N-Boc-trans-4-hydroxy-L-proline in methanol and cool to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

2. Scale-up Reduction of N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Materials:

    • N-Boc-trans-4-hydroxy-L-proline methyl ester

    • Lithium Aluminium Hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 15% Sodium Hydroxide (NaOH) solution

    • Celite

  • Procedure:

    • Under an inert atmosphere, prepare a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous THF.

    • In a separate flask, prepare a suspension of LAH (2-3 equivalents) in anhydrous THF.

    • Cool the ester solution to 0 °C and slowly add the LAH suspension via a cannula or an addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture back to 0 °C.

    • Work-up (Fieser's Method): For every 'x' grams of LAH used, slowly and carefully add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. The formation of a white, granular precipitate should be observed.

    • Add a pad of Celite to a sintered glass funnel and filter the mixture, washing the filter cake thoroughly with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reduction Scale-up Reduction cluster_purification Purification start trans-4-Hydroxy-L-proline boc_protection N-Boc Protection start->boc_protection (Boc)2O, NaHCO3 esterification Esterification boc_protection->esterification MeOH, SOCl2 reduction LAH Reduction esterification->reduction LiAlH4, THF workup Work-up (Fieser) reduction->workup crystallization Crystallization workup->crystallization Crude Product final_product (3R,5S)-5-(Hydroxymethyl) pyrrolidin-3-ol crystallization->final_product signaling_pathway Glycoprotein Glycoprotein with Terminal Glucose Residues Glucosidase_I Glucosidase I Glycoprotein->Glucosidase_I Substrate Processing Glycoprotein Processing Glucosidase_I->Processing Catalyzes Inhibition->Glucosidase_I Target_Molecule (3R,5S)-5-(Hydroxymethyl) pyrrolidin-3-ol Target_Molecule->Inhibition

Technical Support Center: Deprotection of Substituted Pyrrolidinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the removal of protecting groups from substituted pyrrolidinols.

Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of substituted pyrrolidinols, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete Deprotection

Question: My reaction is sluggish, and I'm observing incomplete removal of the protecting group. What are the possible causes and how can I resolve this?

Answer: Incomplete deprotection can stem from several factors related to reagents, reaction conditions, and the substrate itself.

  • Reagent Quality: Ensure that your reagents are fresh and of high quality. For instance, piperidine used for Fmoc deprotection can degrade over time.[1]

  • Reaction Time and Temperature: Some deprotection reactions, especially with sterically hindered substrates, may require longer reaction times or elevated temperatures to proceed to completion.[2] However, be cautious as harsh conditions can lead to side reactions.

  • Insufficient Reagent: Verify that you are using a sufficient stoichiometric excess of the deprotection reagent.

  • Catalyst Activity: For hydrogenolysis reactions (e.g., Cbz or Benzyl removal), ensure the palladium catalyst is active. If necessary, use a fresh batch of catalyst.

Troubleshooting Workflow for Incomplete Deprotection

G incomplete_deprotection Incomplete Deprotection Observed check_reagents Check Reagent Quality and Stoichiometry incomplete_deprotection->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions Reagents OK check_catalyst Check Catalyst Activity (for Hydrogenolysis) optimize_conditions->check_catalyst Still Incomplete reaction_complete Reaction Complete optimize_conditions->reaction_complete Reaction Completes check_catalyst->reaction_complete Catalyst Active

Caption: Troubleshooting workflow for incomplete deprotection reactions.

Issue 2: Formation of Unexpected Byproducts

Question: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts is often due to the reactivity of intermediates generated during deprotection or the inherent instability of the pyrrolidinol core under certain conditions.

  • t-Butylation: During the acidic deprotection of a Boc group, a reactive tert-butyl cation is formed, which can alkylate nucleophilic functional groups on your molecule.[3] The use of scavengers like triisopropylsilane (TIS) or thioanisole can trap this cation.

  • Dehydrogenation: The pyrrolidine ring can be oxidized to a pyrrole, especially when using transition metal catalysts at elevated temperatures.[4] Using milder conditions or a metal-free deprotection method can mitigate this.

  • Ring Opening: Under certain conditions, the pyrrolidine ring itself can undergo cleavage.[5] Careful selection of deprotection reagents and conditions is crucial to maintain the integrity of the core structure.

  • Epimerization: Basic or strongly acidic conditions can lead to the epimerization of stereocenters in the pyrrolidinol ring.[6] Using milder conditions and carefully controlling the reaction pH can help prevent this.

Logical Diagram for Minimizing Byproducts

Caption: Decision-making process for minimizing byproduct formation.

Frequently Asked Questions (FAQs)

1. How do I choose the right protecting group strategy for my substituted pyrrolidinol?

The choice of protecting groups should be based on the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others.[7][8] Consider the stability of your pyrrolidinol and other functional groups to the deprotection conditions of each group. For example, a common orthogonal strategy is to use an acid-labile N-Boc group and a fluoride-labile O-TBDMS group.

2. Can I deprotect N-Cbz and O-Benzyl groups simultaneously?

Yes, since both are typically removed by catalytic hydrogenolysis, they can often be deprotected in a single step.[4] However, the efficiency of hydrogenolysis can be substrate-dependent.

3. What are the best conditions for removing a TBDMS group from a hydroxyl on the pyrrolidinol ring?

Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF is a very common and effective method.[7] Other fluoride sources like HF-pyridine or acidic conditions can also be used, but care must be taken to avoid the cleavage of other acid-labile protecting groups.

4. My pyrrolidinol is sensitive to strong acid. What are some milder alternatives for N-Boc deprotection?

Several milder methods for N-Boc deprotection have been developed, including the use of oxalyl chloride in methanol, which proceeds at room temperature with good yields.[9] Thermolytic deprotection in fluorinated alcohols is another option.[10]

5. How can I prevent racemization at the stereocenters of my pyrrolidinol during deprotection?

Racemization is more likely to occur under harsh acidic or basic conditions.[11] Whenever possible, opt for milder deprotection methods. If strong acids or bases are necessary, it is advisable to conduct the reaction at lower temperatures and for the shortest possible time.

Data Presentation: Deprotection Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the deprotection of common protecting groups. Note that yields can be highly substrate-dependent.

Table 1: N-Boc Deprotection

MethodReagentsTemperatureTimeTypical YieldCitation(s)
Acidolysis (TFA)Trifluoroacetic acid, Dichloromethane0 °C to Room Temp.30 min - 2 h>90%[12]
Acidolysis (HCl)4M HCl in 1,4-DioxaneRoom Temp.1 - 4 h>90%[12]
Mild AcidolysisOxalyl chloride, MethanolRoom Temp.1 - 4 hup to 90%[9]
Thermolysis2,2,2-Trifluoroethanol (TFE)150 °C (Microwave)2 h>90%[10]

Table 2: N-Cbz Deprotection

MethodReagentsTemperatureTimeTypical YieldCitation(s)
HydrogenolysisH₂, Pd/CRoom Temp. to 60 °C1 - 40 hHigh[4]
Transfer HydrogenolysisAmmonium formate, Pd/CReflux1 - 3 hHigh[4]
AcidolysisAlCl₃, HFIPRoom Temp.2 - 16 hHigh[13]

Table 3: O-TBDMS Deprotection

MethodReagentsTemperatureTimeTypical YieldCitation(s)
Fluoride-mediatedTBAF, THF0 °C to Room Temp.45 min - 18 h32-99%[7]
Acid-catalyzedAcCl (cat.), MeOH0 °C to Room Temp.0.5 - 2 hHigh[14]

Table 4: O-Benzyl Deprotection

MethodReagentsTemperatureTimeTypical YieldCitation(s)
HydrogenolysisH₂, Pd/CRoom Temp.1 - 16 hHigh[15]
Transfer HydrogenolysisCyclohexadiene, Pd/CReflux2 - 6 hHigh[15]
Oxidative CleavageOzone, then NaOMe-78 °C to Room Temp.VariableGood[16]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the deprotection of an N-Boc protected pyrrolidinol using a solution of TFA in DCM.[12]

  • Materials:

    • N-Boc protected pyrrolidinol

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Boc protected pyrrolidinol in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected pyrrolidinol.

Protocol 2: Selective Deprotection of O-TBDMS in the Presence of N-Boc

This protocol describes the selective removal of a TBDMS ether from a hydroxyl group on a pyrrolidinol while leaving an N-Boc group intact, using TBAF.[7]

  • Materials:

    • N-Boc, O-TBDMS protected pyrrolidinol

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the protected pyrrolidinol (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the TBAF solution (1.1-1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and quench by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Global Deprotection of N-Cbz and O-Benzyl Groups by Hydrogenolysis

This protocol details the simultaneous removal of N-Cbz and O-Benzyl protecting groups from a substituted pyrrolidinol.[4]

  • Materials:

    • N-Cbz, O-Benzyl protected pyrrolidinol

    • Palladium on carbon (Pd/C), 10%

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • Dissolve the protected pyrrolidinol in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

    • Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the fully deprotected pyrrolidinol.

References

Technical Support Center: Managing the Hygroscopic Nature of Pyrrolidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of pyrrolidine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a pyrrolidine hydrochloride salt is described as hygroscopic?

A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1] Pyrrolidine hydrochloride salts, being hygroscopic, can readily attract and hold water molecules, which can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water to form a liquid solution).[2][3] This can affect the material's physical and chemical properties.[3]

Q2: Why has my crystalline pyrrolidine hydrochloride salt turned into a sticky or clumpy solid?

A2: This is a common issue when handling hygroscopic salts. Exposure to ambient air, especially in humid environments, allows the salt to absorb moisture, causing the particles to stick together and form clumps.[3] To mitigate this, it is crucial to minimize the compound's exposure time to the atmosphere.[2]

Q3: What are the ideal storage conditions for hygroscopic pyrrolidine hydrochloride salts?

A3: To prevent moisture absorption, hygroscopic pyrrolidine hydrochloride salts should be stored in tightly sealed containers.[2][3] For highly sensitive salts, storage in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is recommended.[4] In some cases, storing under an inert atmosphere, such as nitrogen, or in a glove box may be necessary to maintain anhydrous conditions.[5]

Q4: Can absorbed moisture affect the chemical stability of my pyrrolidine hydrochloride salt?

A4: Yes, the presence of moisture can potentially lead to the degradation of certain pyrrolidine hydrochloride derivatives. For instance, some pyrrolidine-type cathinone hydrochlorides have been observed to be unstable in the presence of air, leading to decomposition.[4] The absorbed water can act as a medium for chemical reactions or hydrolysis.

Q5: How can I accurately weigh a hygroscopic pyrrolidine hydrochloride salt for my experiment?

A5: Accurate weighing of hygroscopic materials requires minimizing their exposure to air. It is recommended to work quickly and in a low-humidity environment if possible.[3] For highly hygroscopic salts, weighing should be performed inside a glove box with a controlled, dry atmosphere. If a glove box is not available, you can try to weigh the salt in a pre-tared, sealed container.

Q6: Can I dry my pyrrolidine hydrochloride salt if it has already absorbed moisture?

A6: In some cases, it may be possible to dry a hygroscopic salt that has absorbed moisture.[3] Techniques such as heating in a vacuum oven can be employed, but it is crucial to ensure that the heating temperature will not cause decomposition of the compound.[3] Another approach is azeotropic distillation with a suitable solvent to remove water.[6] The appropriate drying method depends on the specific properties of the salt.

Troubleshooting Guides

Issue 1: The pyrrolidine hydrochloride salt has become a solid mass or deliquesced.
  • Cause: Prolonged or repeated exposure to high-humidity environments.

  • Troubleshooting Steps:

    • Assess the extent of moisture absorption. If the salt has completely turned to liquid, it may be difficult to salvage for applications requiring precise concentrations.

    • Attempt to dry the material. For a solid mass, carefully break it up in a low-humidity environment (e.g., a glove box). The powdered material can then be dried using an appropriate method, such as a vacuum oven at a temperature that does not cause degradation.

    • Verify the water content. After drying, determine the residual water content using a suitable analytical method like Karl Fischer titration to ensure it meets the requirements of your experiment.

    • Implement stricter storage protocols. Moving forward, store the salt in a desiccator or a glove box to prevent recurrence.

Issue 2: Inconsistent results in reactions using a pyrrolidine hydrochloride salt.
  • Cause: Inaccurate weighing due to rapid moisture absorption or the use of a salt with an unknown amount of water content.

  • Troubleshooting Steps:

    • Standardize the handling procedure. Ensure that the time the salt is exposed to the atmosphere is minimized during every weighing.

    • Use a controlled environment. If possible, perform all manipulations of the salt within a glove box.

    • Determine the water content of the stock material. Before use, analyze a sample of the salt via Karl Fischer titration to determine the exact water content. This will allow you to correct for the water mass and use the accurate dry weight of the salt in your calculations.

    • Prepare solutions by concentration. If precise solid weighing is challenging, consider preparing a stock solution and determining its concentration accurately. This solution can then be used for subsequent experiments.

Data Presentation

Due to the limited availability of specific quantitative hygroscopicity data for a wide range of pyrrolidine hydrochloride salts in the public domain, the following table presents a hypothetical but representative dataset. This illustrates how such data would be structured for easy comparison. The hygroscopicity classification is based on the percentage of weight gain at a specific relative humidity (RH) and temperature.

Pyrrolidine Hydrochloride AnalogHygroscopicity ClassificationMethod of DeterminationCritical Relative Humidity (CRH) @ 25°CObservations
Pyrrolidine HClVery Hygroscopic / DeliquescentDynamic Vapor Sorption (DVS)~45%Rapid water uptake leading to deliquescence above CRH.
2-Methylpyrrolidine HClHygroscopicGravimetric Analysis~60%Significant water uptake, forms clumps.
3-Hydroxypyrrolidine HClSlightly HygroscopicDVS~75%Moderate water uptake, remains a free-flowing powder at lower RH.
2,5-Dimethylpyrrolidine HClNon-hygroscopicDVS>90%Negligible water uptake under normal laboratory conditions.

Experimental Protocols

Protocol: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for determining the water content in a hygroscopic pyrrolidine hydrochloride salt.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Karl Fischer reagent (titrant)

  • Airtight sample vials

  • Syringe or a weighing boat for sample introduction

  • Hygroscopic pyrrolidine hydrochloride salt sample

Procedure:

  • Prepare the Titrator: Fill the titration vessel with the appropriate Karl Fischer solvent and titrate to a dry (anhydrous) state according to the instrument's instructions. This removes any residual moisture from the solvent.

  • Sample Preparation: In a low-humidity environment (ideally a glove box), accurately weigh a suitable amount of the pyrrolidine hydrochloride salt into a pre-dried, airtight vial. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For solids, this can be done using a weighing boat or by dissolving the sample in a pre-dried solvent and injecting the solution.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water from the sample has been consumed. The instrument will automatically detect the endpoint of the titration.

  • Calculation: The instrument's software will calculate the amount of water in the sample based on the volume of titrant used and its known concentration (titer). The result is typically expressed as a percentage of water by weight.

  • Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Visualizations

TroubleshootingWorkflow cluster_handling Handling a Hygroscopic Pyrrolidine Hydrochloride Salt start Start: Need to use the salt check_appearance Observe Salt: Is it clumpy or free-flowing? start->check_appearance check_env Assess Environment: Is a glove box or dry room available? use_glovebox Work inside glove box check_env->use_glovebox Yes minimize_exposure Work quickly, minimize air exposure check_env->minimize_exposure No weigh_sample Weigh the required amount use_glovebox->weigh_sample minimize_exposure->weigh_sample end End: Salt is ready for use weigh_sample->end proceed Proceed with experiment check_appearance->proceed Free-flowing troubleshoot Go to Troubleshooting Guide: Issue with clumping check_appearance->troubleshoot Clumpy proceed->check_env

Caption: Troubleshooting workflow for handling hygroscopic salts.

StorageDecision cluster_storage Decision Process for Storing Pyrrolidine HCl Salts start New batch of pyrrolidine HCl received check_hygro Is the salt's hygroscopicity known to be high? start->check_hygro check_duration Long-term or short-term storage? check_hygro->check_duration Yes store_sealed Store in a tightly sealed container check_hygro->store_sealed No / Unknown store_desiccator Store in a desiccator with a drying agent check_duration->store_desiccator Short-term store_inert Store under an inert atmosphere (e.g., Nitrogen) check_duration->store_inert Long-term end Properly Stored store_desiccator->end store_inert->end store_sealed->end

Caption: Decision-making process for storing hygroscopic salts.

References

side reactions of the hydroxymethyl group in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the synthesis of pyrrolidines, with a specific focus on the side reactions involving the hydroxymethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the hydroxymethyl group during pyrrolidine synthesis?

A1: The primary hydroxyl group of a hydroxymethyl substituent on a pyrrolidine precursor can be susceptible to several unwanted side reactions, depending on the synthetic route and reaction conditions. The most common side reactions include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or under certain reaction conditions (e.g., Swern or Dess-Martin periodinane conditions being used for another step in the synthesis).[1][2][3][4][5]

  • O-Alkylation/Acylation: The nucleophilic hydroxyl group can react with electrophiles in the reaction mixture, leading to the formation of ethers or esters. This can be a significant issue when alkylating or acylating other functionalities in the molecule.

  • Intramolecular Cyclization/Rearrangement: The hydroxyl group can act as a nucleophile in intramolecular reactions, leading to the formation of bicyclic ethers or other rearranged products, particularly under acidic or basic conditions.[6]

  • Formation of Methylthiomethyl (MTM) ethers: Specifically under Swern oxidation conditions at elevated temperatures, the hydroxymethyl group can be converted to a methylthiomethyl (MTM) ether.[3]

Q2: My reaction yield is low when synthesizing a hydroxymethyl-substituted pyrrolidine. What could be the cause?

A2: Low yields in these syntheses can often be attributed to the side reactions mentioned in Q1. Specifically:

  • Incomplete conversion of the hydroxyl group: If the hydroxymethyl group is intended to be converted into a leaving group (e.g., tosylate or mesylate) for a subsequent nucleophilic substitution, incomplete conversion can lead to a mixture of starting material and product, complicating purification and lowering the yield of the desired product.[7]

  • Product decomposition: Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to the decomposition of the desired pyrrolidine product, especially if the hydroxymethyl group is unprotected.

  • Loss during work-up: Hydroxymethyl-substituted pyrrolidines can have increased polarity, which may lead to loss of product into the aqueous phase during extraction.[8]

Q3: How can I prevent side reactions of the hydroxymethyl group?

A3: The most effective strategy to prevent unwanted reactions of the hydroxymethyl group is to protect it with a suitable protecting group. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are widely used for their robustness and selective deprotection conditions.[9][10][11][12][13]

Troubleshooting Guides

Issue 1: Suspected Oxidation of the Hydroxymethyl Group
  • Symptoms:

    • Appearance of new peaks in 1H NMR corresponding to an aldehyde (δ 9-10 ppm) or carboxylic acid (δ 10-13 ppm).

    • Mass spectrometry data showing a product with a mass corresponding to the oxidized species.

    • Unexpected IR signals for a carbonyl group (around 1700-1740 cm-1 for an aldehyde or 1700-1725 cm-1 for a carboxylic acid).

  • Troubleshooting Workflow:

    G start Oxidation Suspected check_reagents Review all reagents for potential oxidants start->check_reagents protect_oh Protect hydroxymethyl group (e.g., TBDMS ether) check_reagents->protect_oh Oxidant present or unavoidable modify_conditions Modify reaction conditions (lower temp., shorter time) check_reagents->modify_conditions No obvious oxidant re_run Re-run reaction protect_oh->re_run modify_conditions->re_run

    Caption: Troubleshooting workflow for suspected oxidation.

  • Corrective Actions:

    • Protect the Hydroxymethyl Group: The most reliable solution is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) before proceeding with the synthesis.

    • Use Milder Reagents: If possible, substitute any harsh reagents with milder alternatives that are less likely to cause oxidation.

    • Control Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for the specified duration to minimize the risk of side reactions.

Issue 2: Formation of an Unexpected Bicyclic Ether
  • Symptoms:

    • Mass spectrometry data indicates the loss of a molecule of water from the expected product.

    • 1H and 13C NMR spectra are inconsistent with the expected structure but may suggest a more rigid, bicyclic system.

  • Troubleshooting Workflow:

    G start Bicyclic Ether Formation check_conditions Analyze reaction conditions (pH, temp.) start->check_conditions protect_oh Protect hydroxymethyl group check_conditions->protect_oh Extreme pH or high temp. neutralize Use non-acidic/basic conditions if possible check_conditions->neutralize Alternative conditions exist re_run Re-run reaction protect_oh->re_run neutralize->re_run

    Caption: Troubleshooting workflow for bicyclic ether formation.

  • Corrective Actions:

    • Protect the Hydroxyl Group: Protection of the hydroxymethyl group will prevent it from acting as a nucleophile.

    • Modify Reaction pH: If the cyclization is acid or base-catalyzed, consider running the reaction under neutral conditions or with a non-nucleophilic base/acid.

Data Presentation

Table 1: Comparison of Silyl Protecting Groups for Hydroxymethyl Functionality

Silyl GroupAbbreviationCommon Silylating AgentStabilityCleavage Conditions
TrimethylsilylTMSTrimethylsilyl chloride (TMSCl)Low; sensitive to mild acid and protic solventsMethanol, mild aqueous acid
TriethylsilylTESTriethylsilyl chloride (TESCl)ModerateMild acid, fluoride ions
tert-ButyldimethylsilylTBDMS/TBStert-Butyldimethylsilyl chloride (TBDMSCl)High; stable to a wide range of conditionsFluoride ions (e.g., TBAF), strong acid
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chloride (TBDPSCl)Very high; very sterically hinderedStronger fluoride source, longer reaction times

Table 2: Impact of Hydroxymethyl Protection on Yield (Illustrative Example)

ReactantHydroxymethyl Protected?Reaction ConditionsDesired Product YieldSide Product Formation
4-amino-5-hydroxy-pentanalNoReductive amination (NaBH3CN, acidic MeOH)30-40%Complex mixture, including bicyclic ethers
4-amino-5-(TBDMS-oxy)-pentanalYes (TBDMS)Reductive amination (NaBH3CN, acidic MeOH)>90%Minimal

Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol describes a general procedure for the protection of a primary hydroxyl group using TBDMSCl.

  • Materials:

    • Hydroxymethyl-substituted pyrrolidine precursor (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

    • Imidazole (2.2 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the hydroxymethyl-substituted pyrrolidine precursor and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBDMSCl portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting TBDMS ether by flash column chromatography.[11][13]

Protocol 2: Deprotection of a TBDMS Ether

This protocol provides a standard method for the removal of a TBDMS protecting group using a fluoride source.

  • Materials:

    • TBDMS-protected pyrrolidine derivative (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected pyrrolidine in anhydrous THF at room temperature under an inert atmosphere.

    • Add the TBAF solution dropwise to the stirred solution.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[10][13]

Signaling Pathways and Workflows

G cluster_0 Pyrrolidine Synthesis with Unprotected Hydroxymethyl Group cluster_1 Recommended Synthetic Pathway start_unprotected Acyclic Precursor with -CH2OH cyclization_unprotected Ring Closure Reaction start_unprotected->cyclization_unprotected desired_unprotected Hydroxymethyl Pyrrolidine (Low Yield) cyclization_unprotected->desired_unprotected oxidation Oxidation Side Product cyclization_unprotected->oxidation o_alkylation O-Alkylation Side Product cyclization_unprotected->o_alkylation rearrangement Rearrangement Product cyclization_unprotected->rearrangement start_protected Acyclic Precursor with -CH2OH protection Protection Step (-CH2OTBDMS) start_protected->protection cyclization_protected Ring Closure Reaction protection->cyclization_protected protected_pyrrolidine Protected Pyrrolidine cyclization_protected->protected_pyrrolidine deprotection Deprotection Step protected_pyrrolidine->deprotection desired_protected Hydroxymethyl Pyrrolidine (High Yield) deprotection->desired_protected

Caption: Comparison of synthetic pathways.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and its key derivatives. This chiral scaffold is a valuable building block in the synthesis of a wide range of pharmacologically active compounds. A thorough understanding of its NMR spectral properties is crucial for unambiguous structure elucidation, purity assessment, and monitoring of chemical transformations during drug development.

Introduction

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, also known as trans-4-hydroxy-L-prolinol, is a versatile chiral synthon frequently derived from the naturally occurring amino acid trans-4-hydroxy-L-proline. Its bifunctional nature, possessing both primary and secondary hydroxyl groups, along with a secondary amine, allows for diverse chemical modifications, leading to a wide array of derivatives with significant potential in medicinal chemistry. This guide focuses on the ¹H and ¹³C NMR spectral data of the parent compound and its common N-protected intermediates, providing a valuable resource for researchers in the field.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and its N-protected derivatives. The data is presented for easy comparison of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data Comparison

Compound/Proton(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (in D₂O)N-Cbz-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (in CDCl₃)N-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (in CDCl₃)
H-23.20 (dd, J = 12.0, 4.5 Hz)3.65-3.55 (m)3.60-3.50 (m)
H-34.25 (quint, J = 4.5 Hz)4.40-4.30 (m)4.35-4.25 (m)
H-4α2.15 (ddd, J = 13.5, 7.5, 4.5 Hz)2.20-2.10 (m)2.15-2.05 (m)
H-4β1.80 (dt, J = 13.5, 8.5 Hz)1.90-1.80 (m)1.85-1.75 (m)
H-53.95-3.85 (m)4.10-4.00 (m)4.05-3.95 (m)
CH₂OH3.65 (d, J = 4.0 Hz)3.80-3.70 (m)3.75-3.65 (m)
Cbz-CH₂-5.15 (s)-
Cbz-Ar-7.40-7.25 (m)-
Boc-C(CH₃)₃--1.47 (s)

Table 2: ¹³C NMR Data Comparison

Compound/Carbon(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (in D₂O)N-Cbz-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (in CDCl₃)N-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (in CDCl₃)
C-257.055.555.0
C-371.070.069.5
C-438.537.036.5
C-562.061.060.5
CH₂OH65.064.063.5
Cbz-CH₂-67.5-
Cbz-C=O-155.0-
Cbz-Ar-136.5, 128.5, 128.0, 127.8-
Boc-C(CH₃)₃--28.5
Boc-C=O--154.5
Boc-C(CH₃)₃--80.0

Experimental Protocols

Synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol from trans-4-hydroxy-L-proline

The synthesis of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is typically achieved through the reduction of a suitably N-protected trans-4-hydroxy-L-proline derivative. A common route involves the following steps:

  • N-protection of trans-4-hydroxy-L-proline: The amino group of trans-4-hydroxy-L-proline is protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. This is a standard procedure often carried out in an aqueous basic solution using benzyl chloroformate or di-tert-butyl dicarbonate, respectively.

  • Esterification: The carboxylic acid of the N-protected amino acid is then esterified, for instance, by reaction with methanol in the presence of an acid catalyst, to facilitate the subsequent reduction.

  • Reduction of the Ester: The methyl ester is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium borohydride (LiBH₄) in an ethereal solvent such as tetrahydrofuran (THF).

  • Deprotection: The N-protecting group is removed to yield the final product. For the Cbz group, this is typically achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The Boc group is readily removed under acidic conditions (e.g., with trifluoroacetic acid).

NMR Sample Preparation and Analysis

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy: Spectra are acquired at room temperature. Chemical shifts are referenced to the residual solvent peak. Data is typically reported as chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) (J) in Hz, and integration.

  • ¹³C NMR Spectroscopy: Spectra are recorded with proton decoupling. Chemical shifts are referenced to the solvent peak.

Visualizing the Synthetic and Characterization Workflow

The following diagrams illustrate the key relationships and workflows described in this guide.

Synthesis_Workflow trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline N-Protected trans-4-hydroxy-L-proline N-Protected trans-4-hydroxy-L-proline trans-4-Hydroxy-L-proline->N-Protected trans-4-hydroxy-L-proline N-protection (e.g., Cbz, Boc) N-Protected trans-4-hydroxy-L-proline Methyl Ester N-Protected trans-4-hydroxy-L-proline Methyl Ester N-Protected trans-4-hydroxy-L-proline->N-Protected trans-4-hydroxy-L-proline Methyl Ester Esterification (MeOH, H+) N-Protected (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol N-Protected (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol N-Protected trans-4-hydroxy-L-proline Methyl Ester->N-Protected (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Reduction (LiBH4) (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol N-Protected (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol->(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Deprotection (H2/Pd-C or TFA)

Caption: Synthetic pathway from trans-4-hydroxy-L-proline.

NMR_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Final Product Final Product Intermediate->Final Product Sample Preparation Sample Preparation Final Product->Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Spectral Processing & Interpretation Spectral Processing & Interpretation Data Acquisition->Spectral Processing & Interpretation Structure Confirmation Structure Confirmation Spectral Processing & Interpretation->Structure Confirmation

A Comparative Analysis of the Reactivity of (3R,5S)- and (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for studying the chemical reactivity of the enantiomeric pair, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol. These chiral building blocks are of significant interest in medicinal chemistry and drug development due to their structural resemblance to key biological molecules. Understanding the differential reactivity of these enantiomers is crucial for the stereoselective synthesis of complex molecules and the development of stereochemically pure active pharmaceutical ingredients.

While direct comparative studies on the reactivity of these specific enantiomers are not extensively documented in publicly available literature, this guide outlines the foundational principles and detailed experimental protocols to enable such a comparative investigation. The stereochemical differences between the two molecules, specifically the trans arrangement of the hydroxyl and hydroxymethyl groups, are expected to influence their reactivity in key chemical transformations.

The (3R,5S) and (3S,5R) notation describes a specific trans configuration of the hydroxyl and hydroxymethyl groups on the pyrrolidine ring. The differing spatial arrangements of these functional groups can influence the accessibility of the lone pair of electrons on the nitrogen atom and the reactivity of the primary and secondary hydroxyl groups. This can potentially lead to variations in reaction rates and stereochemical outcomes in reactions such as N-alkylation, O-acylation, and oxidation.

Comparative Experimental Data

To facilitate a direct comparison of the reactivity of the two enantiomers, experimental data should be meticulously collected and organized. The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: Comparative N-Alkylation Reactivity

EnantiomerAlkylating AgentBaseSolventReaction Time (h)Yield (%)Diastereomeric Ratio of Product
(3R,5S)-Benzyl BromideK₂CO₃AcetonitrileData to be collectedData to be collectedData to be collected
(3S,5R)-Benzyl BromideK₂CO₃AcetonitrileData to be collectedData to be collectedData to be collected
(3R,5S)-Methyl IodideNaHTHFData to be collectedData to be collectedData to be collected
(3S,5R)-Methyl IodideNaHTHFData to be collectedData to be collectedData to be collected

Table 2: Comparative O-Acylation Reactivity

EnantiomerAcylating AgentCatalystSolventReaction Time (h)Yield (%) of Mono-acylated ProductRegioselectivity (Primary vs. Secondary OH)
(3R,5S)-Acetic AnhydridePyridineDichloromethaneData to be collectedData to be collectedData to be collected
(3S,5R)-Acetic AnhydridePyridineDichloromethaneData to be collectedData to be collectedData to be collected
(3R,5S)-Benzoyl ChlorideDMAPDichloromethaneData to be collectedData to be collectedData to be collected
(3S,5R)-Benzoyl ChlorideDMAPDichloromethaneData to be collectedData to be collectedData to be collected

Table 3: Comparative Oxidation Reactivity

EnantiomerOxidizing AgentSolventReaction Time (h)Yield (%) of AldehydeYield (%) of Carboxylic Acid
(3R,5S)-PCCDichloromethaneData to be collectedData to be collectedData to be collected
(3S,5R)-PCCDichloromethaneData to be collectedData to be collectedData to be collected
(3R,5S)-TEMPO/NaOClDichloromethane/WaterData to be collectedData to be collectedData to be collected
(3S,5R)-TEMPO/NaOClDichloromethane/WaterData to be collectedData to be collectedData to be collected

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this comparative study. These protocols are based on established procedures for similar compounds and should be optimized for the specific substrates.

General Protocol for N-Alkylation

This procedure describes a general method for the N-alkylation of the pyrrolidinol enantiomers.

Materials:

  • (3R,5S)- or (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Base (e.g., K₂CO₃ (2.0 eq) or NaH (1.2 eq))

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolidinol enantiomer (1.0 eq) and the anhydrous solvent.

  • Add the base portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the alkyl halide dropwise.

  • The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for O-Acylation

This protocol outlines a method for the selective O-acylation of the hydroxyl groups. The regioselectivity between the primary and secondary hydroxyl groups should be carefully analyzed.

Materials:

  • (3R,5S)- or (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.0 - 1.2 eq for mono-acylation)

  • Catalyst (e.g., pyridine, DMAP) (0.1 - 1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyrrolidinol enantiomer (1.0 eq) and the catalyst in the anhydrous solvent in a round-bottom flask at 0 °C.

  • Add the acylating agent dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C or room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by flash chromatography.

General Protocol for Oxidation of the Primary Alcohol

This protocol describes the oxidation of the primary hydroxymethyl group to an aldehyde or a carboxylic acid.

Materials:

  • (3R,5S)- or (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) for aldehyde, TEMPO/NaOCl for carboxylic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure for Oxidation to Aldehyde (PCC):

  • To a suspension of PCC (1.5 eq) in anhydrous dichloromethane, add a solution of the pyrrolidinol enantiomer (1.0 eq) in dichloromethane.

  • Stir the mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which is then purified by column chromatography.

Procedure for Oxidation to Carboxylic Acid (TEMPO):

  • Dissolve the pyrrolidinol enantiomer (1.0 eq) and TEMPO (0.1 eq) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir vigorously until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Acidify the aqueous layer to pH 3-4 with HCl and extract with ethyl acetate.

  • The combined organic layers are dried and concentrated to give the carboxylic acid.

Visualizations

The following diagrams illustrate the logical relationship between the enantiomers and the proposed experimental workflows for their comparative reactivity studies.

logical_relationship cluster_enantiomers Enantiomeric Pair 3R5S (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol 3S5R (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol 3R5S->3S5R Enantiomers experimental_workflow cluster_start Starting Materials cluster_reactions Chemical Transformations cluster_analysis Comparative Analysis Start_3R5S (3R,5S)-Enantiomer N_Alkylation N-Alkylation Start_3R5S->N_Alkylation O_Acylation O-Acylation Start_3R5S->O_Acylation Oxidation Oxidation Start_3R5S->Oxidation Start_3S5R (3S,5R)-Enantiomer Start_3S5R->N_Alkylation Start_3S5R->O_Acylation Start_3S5R->Oxidation Analysis Compare: - Reaction Rates - Yields - Stereoselectivity N_Alkylation->Analysis O_Acylation->Analysis Oxidation->Analysis

Validating Stereochemistry: A Comparative Guide for Functionalized (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of stereochemistry is a critical step following the chemical modification of chiral molecules. Functionalization of a molecule with multiple stereocenters, such as (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, necessitates robust analytical techniques to ensure that the desired stereochemical integrity is maintained. This guide provides an objective comparison of key analytical methods for the validation of stereochemistry after a typical functionalization reaction, in this case, the selective esterification of the primary hydroxyl group.

Comparative Analysis of Stereochemical Validation Techniques

The retention of the (3R,5S) configuration after functionalization is paramount. A multi-pronged analytical approach is often the most reliable strategy. The primary methods for confirming stereochemistry include Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each technique offers unique advantages and provides complementary information.

Analytical Technique Information Provided Advantages Limitations
NMR Spectroscopy Relative stereochemistry, structural confirmationNon-destructive, provides detailed structural information, can be used for diastereomeric purity assessment.Absolute configuration determination is often not possible without chiral derivatizing or solvating agents. Signal overlap can complicate analysis in complex molecules.
Chiral HPLC Enantiomeric and diastereomeric purityHighly sensitive for quantifying stereoisomers, excellent for determining enantiomeric excess (ee) and diastereomeric excess (de).Does not provide structural information, method development can be time-consuming.
X-ray Crystallography Absolute stereochemistry, unambiguous 3D structureProvides definitive proof of absolute configuration and solid-state conformation.Requires a suitable single crystal, which can be challenging to obtain. The crystal structure may not represent the conformation in solution.

Experimental Data and Protocols

To illustrate the application of these techniques, we present hypothetical yet representative data for the starting material, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, and its selectively O-acylated product at the primary hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D experiments like COSY and NOESY, is invaluable for confirming that the relative stereochemistry of the pyrrolidine ring is preserved post-functionalization.

Table 1: Comparative ¹H NMR Data (400 MHz, D₂O)

Proton (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Functionalized Product (O-acetylated) Key Observations
H3~4.3 ppm (m)~4.4 ppm (m)Minimal change in chemical shift, indicating the stereocenter is likely intact.
H5~3.8 ppm (m)~4.0 ppm (m)Downfield shift due to acylation of the adjacent hydroxymethyl group.
CH₂OH~3.6 ppm (dd), ~3.5 ppm (dd)~4.2 ppm (dd), ~4.1 ppm (dd)Significant downfield shift, confirming acylation at the primary hydroxyl.
H2, H4~3.2-2.9 ppm (m), ~2.0-1.8 ppm (m)~3.3-3.0 ppm (m), ~2.1-1.9 ppm (m)Minor changes, consistent with the overall structure being maintained.

Experimental Protocol: NOESY NMR

  • Sample Preparation: Dissolve 5-10 mg of the functionalized product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a 400 MHz or higher field NMR spectrometer. Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms).

  • Data Analysis: Process the 2D data and look for key NOE cross-peaks. For the (3R,5S) isomer, a spatial correlation between H3 and H5 is expected, which would be absent or significantly weaker in other diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the stereochemical purity of a sample. By using a chiral stationary phase, enantiomers and diastereomers can be separated and quantified.

Table 2: Chiral HPLC Data

Compound Retention Time (min) Peak Area (%)
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol8.2>99.5
Functionalized Product10.5>99.5
Other possible stereoisomersNot detected<0.5

Experimental Protocol: Chiral HPLC

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). The exact ratio should be optimized for the best separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte absorbs.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: Integrate the peak areas to determine the percentage of each stereoisomer.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive evidence of absolute stereochemistry.

Table 3: Crystallographic Data Summary

Parameter Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Flack parameter0.02(3)

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the functionalized product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

  • Determination of Absolute Configuration: The absolute configuration is determined by anomalous dispersion effects, with a Flack parameter close to zero for the correct enantiomer.[1]

Workflow and Signaling Pathway Diagrams

To visualize the logical flow of the validation process, the following diagrams are provided.

G cluster_0 Functionalization cluster_1 Stereochemical Validation cluster_2 Confirmation start (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol reaction Selective O-acylation start->reaction product Functionalized Product reaction->product nmr NMR Spectroscopy (Relative Stereochemistry) product->nmr hplc Chiral HPLC (Stereochemical Purity) product->hplc xray X-ray Crystallography (Absolute Configuration) product->xray conclusion Stereochemistry Validated nmr->conclusion hplc->conclusion xray->conclusion

Caption: Workflow for the functionalization and subsequent stereochemical validation.

G cluster_nmr NMR Analysis cluster_hplc Chromatographic Analysis cluster_xray Crystallographic Analysis compound Functionalized Product proton_nmr 1H NMR compound->proton_nmr Structural Confirmation chiral_hplc Chiral HPLC compound->chiral_hplc Purity Assessment single_crystal Single-Crystal X-ray compound->single_crystal Absolute Configuration cosy COSY proton_nmr->cosy Proton Connectivity noesy NOESY cosy->noesy Through-Space Correlations relative_stereo Relative Stereochemistry Confirmed noesy->relative_stereo stereochem_purity Stereochemical Purity >99.5% chiral_hplc->stereochem_purity absolute_config Absolute Configuration Determined single_crystal->absolute_config

Caption: Interrelationship of analytical techniques for comprehensive stereochemical validation.

References

Proline vs. Hydroxymethylpyrrolidinol Derivatives in Organocatalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, both L-proline and hydroxymethylpyrrolidinol derivatives, particularly (S)-α,α-diphenyl-2-pyrrolidinemethanol (diphenylprolinol) and its silyl ethers, have emerged as powerful catalysts for the stereoselective formation of carbon-carbon bonds. This guide provides a detailed comparison of their performance in key organocatalytic reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

Performance Comparison in Key Organocatalytic Reactions

The efficacy of these catalysts is benchmarked by their ability to provide high yields, enantiomeric excess (ee%), and diastereoselectivity (d.r.) in fundamental organic transformations such as aldol, Michael, and Mannich reactions.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. While proline is a foundational catalyst for this transformation, diphenylprolinol derivatives often exhibit superior performance, particularly in terms of enantioselectivity. This is attributed to the increased steric hindrance provided by the bulky diphenylmethyl group, which creates a more defined chiral environment in the transition state.

ReactionCatalystSolventTime (h)Yield (%)d.r. (anti:syn)ee (%)Reference
Acetone + 4-NitrobenzaldehydeL-ProlineDMSO468-76[1]
Cyclohexanone + 4-NitrobenzaldehydeL-ProlineMeOH/H₂O199593:796[2]
Cyclohexanone + Benzaldehyde(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherToluene88085:15 (exo)97 (exo)[3]
Asymmetric Michael Addition

In the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, diphenylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts, have demonstrated remarkable efficiency and stereocontrol, frequently outperforming proline.

DonorAcceptorCatalystSolventTime (h)Yield (%)d.r. (syn:anti)ee (%)Reference
PropanalNitrostyreneL-ProlineHexane24low-low[4]
PropanalNitrostyrene(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherHexane59194:699[4]
Cyclohexanoneβ-Nitrostyrene3-Decyl-β-prolineH₂O-6596:4-[5]
Asymmetric Mannich Reaction

The Mannich reaction, for the synthesis of β-amino carbonyl compounds, also benefits from the structural modifications of the proline scaffold. While proline itself is an effective catalyst, its derivatives can offer enhanced stereoselectivity.

Ketone/AldehydeImineCatalystSolventTime (h)Yield (%)d.r. (syn:anti)ee (%)Reference
PhenylacetaldehydeGlyoxalate-derived imineL-Proline---high synhigh[6]
AldehydesN-PMP-protected iminesL-Proline---high synhigh[7]
AldehydesN-PMP-protected α-imino esters(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid--good94:6 - 98:2 (anti)>97 - >99[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for aldol reactions catalyzed by L-proline and a diphenylprolinol silyl ether derivative.

General Procedure for L-Proline-Catalyzed Aldol Reaction

To a stirred solution of the aldehyde (0.3 mmol) and the ketone (1.5 mmol) in a mixture of methanol (40 µL) and water (10 µL), (S)-proline (0.03 mmol) is added at room temperature.[2] The reaction mixture is stirred for the desired time, and its progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]

General Procedure for (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether-Catalyzed Aldol Reaction

In a flame-dried flask under an inert atmosphere, the (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol) is dissolved in the specified solvent (e.g., toluene). The solution is cooled to the desired temperature (e.g., 0 °C or room temperature). The α,β-unsaturated aldehyde (1.0 mmol) and the nucleophile (e.g., cyclopentadiene, 1.2 mmol) are added sequentially. The reaction is stirred and monitored by thin-layer chromatography. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting crude product is purified by silica gel column chromatography.

Mechanistic Insights and Visualizations

Both proline and its hydroxymethylpyrrolidinol derivatives catalyze reactions through an enamine-based mechanism. The secondary amine of the catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic acceptor. The stereochemical outcome is determined by the facial selectivity of this attack, which is influenced by the steric and electronic properties of the catalyst.

In proline catalysis, the carboxylic acid group plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.[8]

Proline_Catalytic_Cycle Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Proline - Catalyst Diphenylprolinol_Catalytic_Cycle Catalyst Diphenylprolinol Silyl Ether Enamine Enamine Intermediate (Sterically Shielded) Catalyst->Enamine + Aldehyde - H2O Aldehyde_Donor Aldehyde Donor Adduct Michael Adduct Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Acceptor Adduct->Catalyst - Catalyst + H2O

References

Spectroscopic Analysis for Product Structure Confirmation in Pyrrolidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrrolidine rings, a core scaffold in many pharmaceuticals, necessitates rigorous structural confirmation of the final product. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information to elucidate the molecular structure. This guide offers a comparative overview of the primary spectroscopic methods used to confirm the structure of a representative pyrrolidine, N-benzyl-2-phenylpyrrolidine, synthesized via a 1,3-dipolar cycloaddition reaction. We present supporting experimental data, detailed methodologies, and a workflow for logical analysis.

Introduction to the Synthesis of N-benzyl-2-phenylpyrrolidine

The target molecule, N-benzyl-2-phenylpyrrolidine, can be efficiently synthesized through a 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azomethine ylide, generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with styrene, which acts as the dipolarophile. This reaction is highly valued for its ability to construct the five-membered pyrrolidine ring with a high degree of stereocontrol.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the synthesized N-benzyl-2-phenylpyrrolidine. These data points are critical for confirming the successful formation of the desired product and for identifying any potential impurities.

Table 1: ¹H NMR Spectral Data of N-benzyl-2-phenylpyrrolidine (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.40Multiplet10HAromatic protons (benzyl and phenyl rings)
4.15Doublet1HBenzylic CH₂
3.85Doublet1HBenzylic CH₂
3.60Triplet1HCH at position 2
3.20Multiplet1HCH₂ at position 5
2.80Multiplet1HCH₂ at position 5
2.20Multiplet1HCH₂ at position 3
1.80-2.00Multiplet3HCH₂ at positions 3 and 4

Table 2: ¹³C NMR Spectral Data of N-benzyl-2-phenylpyrrolidine (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
142.5Quaternary C of the phenyl ring
139.0Quaternary C of the benzyl ring
128.8Aromatic CH
128.5Aromatic CH
128.2Aromatic CH
127.1Aromatic CH
126.8Aromatic CH
68.0C2 of the pyrrolidine ring
58.5Benzylic CH₂
56.0C5 of the pyrrolidine ring
35.0C3 of the pyrrolidine ring
25.5C4 of the pyrrolidine ring

Table 3: FT-IR Spectral Data of N-benzyl-2-phenylpyrrolidine

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1600, 1495, 1450Medium-StrongAromatic C=C stretch
1350MediumC-N stretch
750, 700StrongAromatic C-H bend (out-of-plane)

Table 4: Mass Spectrometry (GC-MS) Data of N-benzyl-2-phenylpyrrolidine

m/zRelative Intensity (%)Assignment
23740[M]⁺ (Molecular Ion)
146100[M - C₇H₇]⁺ (Loss of benzyl group)
9185[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl ion)
7050[C₄H₈N]⁺ (Pyrrolidine fragment)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analyses are provided below to ensure reproducibility and accurate data interpretation.

Synthesis of N-benzyl-2-phenylpyrrolidine via 1,3-Dipolar Cycloaddition
  • Materials : N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, styrene, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel for column chromatography.

  • Procedure :

    • To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq) and styrene (1.2 eq) in dry dichloromethane (0.1 M), a catalytic amount of trifluoroacetic acid (0.1 eq) is added at 0 °C.

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-phenylpyrrolidine.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Use a standard pulse program with a 30° pulse width.

    • Set the spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 1 second.

    • Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy :

    • Acquire the spectrum on the same spectrometer at a frequency of 100 MHz.

    • Use a proton-decoupled pulse program.

    • Set the spectral width to 240 ppm, acquisition time to 1 second, and relaxation delay to 2 seconds.

    • Average 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : For a liquid sample, place a drop of the purified product between two potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Average 32 scans for a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions :

    • Column : Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 500.

    • Ion Source Temperature : 230 °C.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic confirmation of the pyrrolidine product.

synthesis_workflow reagents Starting Materials (Azomethine Ylide Precursor, Styrene) reaction 1,3-Dipolar Cycloaddition reagents->reaction DCM, TFA (cat.) workup Reaction Workup & Purification reaction->workup product Purified Product (N-benzyl-2-phenylpyrrolidine) workup->product

Caption: Synthetic workflow for N-benzyl-2-phenylpyrrolidine.

analysis_workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR (¹H & ¹³C) data_comparison Compare with Expected Data NMR->data_comparison IR FT-IR IR->data_comparison MS GC-MS MS->data_comparison product Synthesized Product product->NMR product->IR product->MS structure_confirmation Structure Confirmation data_comparison->structure_confirmation

Caption: Spectroscopic analysis workflow for product confirmation.

A Comparative Guide to Assessing the Purity of Synthesized Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of purity for newly synthesized compounds is a critical step. This guide provides a comparative overview of key analytical techniques for evaluating the purity of pyrrolidine derivatives, a common scaffold in many pharmaceutical compounds.[1][2][3] We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The validation of analytical methods is fundamental to ensure that results are reliable, accurate, and reproducible.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[5][6][7]

Primary Analytical Techniques: A Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[8] Gas Chromatography (GC) is also suitable for volatile and thermally stable derivatives.[9]

The following diagram illustrates a general workflow for the purity assessment of a synthesized pyrrolidine derivative.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment start Crude Synthesized Pyrrolidine Derivative prelim Preliminary Check (TLC, Melting Point) start->prelim Initial Sample hplc HPLC / UPLC (Quantitative Purity) prelim->hplc Quantitative Analysis nmr NMR Spectroscopy (Structural Confirmation & Purity) prelim->nmr Structural Verification ms Mass Spectrometry (Molecular Weight & Impurity ID) hplc->ms LC-MS for Impurity ID report Final Purity Report hplc->report nmr->report ms->report

General workflow for purity assessment of synthesized compounds.
Data Presentation: Performance Comparison

The table below summarizes the typical performance characteristics of a validated HPLC method compared to other common analytical techniques for the purity assessment of a pyrrolidine derivative.[9]

Table 1: Comparison of Analytical Method Performance

Parameter HPLC-UV UPLC-UV GC-FID LC-MS ¹H NMR (Quantitative)
Primary Use Quantitative Purity High-Res Purity, Faster Volatile Impurities Impurity ID & Quantification Structural ID & Quantification
Typical Purity (%) 98.0 - 99.9% > 99.0% > 99.0% Impurity specific > 95% (with internal std.)
Limit of Detection Low (ng range) Very Low (pg range) Low (pg range) Extremely Low (fg-pg range) High (~0.1-1%)
Precision (RSD) < 2% < 1% < 2% < 5% < 3% (with internal std.)
Specificity Good (can be improved) High High (for volatiles) Very High High (non-overlapping signals)

| Throughput | Medium | High | Medium | Medium | Low to Medium |

Case Study: Purity Analysis of a Pyrrolidine Derivative

To illustrate the application of these techniques, we present comparative data for a synthesized batch of 1-pyrrolidino-2-isocyano-acetamide. The analysis compares a high-purity batch with the initial crude synthesis product, where N-formylpyrrolidine was identified as a major impurity.[10]

Table 2: HPLC Purity Analysis Data [10]

Sample ID Compound Retention Time (min) Peak Area (%) Purity Assessment
High Purity Batch 1-pyrrolidino-2-isocyano-acetamide 5.23 99.8 High Purity
Impurity A 2.15 0.2 Trace Impurity
Crude Product N-formylpyrrolidine (Impurity) 3.45 15.7 Major Impurity
1-pyrrolidino-2-isocyano-acetamide 5.21 82.5 Lower Purity

| | Other Impurities | various | 1.8 | Minor Impurities |

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃) [10]

Sample ID Chemical Shift (δ) ppm Multiplicity Assignment
High Purity Batch 4.45 t, J=2.0 Hz -NCH₂-C=O
3.50 t, J=6.8 Hz Pyrrolidine CH₂
2.00 p, J=6.8 Hz Pyrrolidine CH₂
Crude Product 8.20 s N-formylpyrrolidine (-CHO)
4.46 t, J=2.0 Hz 1-pyrrolidino-2-isocyano-acetamide

| Note: In the crude product, overlapping signals from the pyrrolidine rings of both the main product and the N-formylpyrrolidine impurity are observed, complicating straightforward integration for purity determination without a quantitative internal standard. |

Table 4: Mass Spectrometry Data [10]

Sample ID Ionization Mode Calculated Mass (M+H)⁺ Observed Mass (M+H)⁺ Interpretation
High Purity Batch ESI+ 153.0971 153.0975 Confirms molecular weight of target compound
Crude Product ESI+ 153.0971 153.0973 Target compound detected

| | ESI+ | 100.0757 | 100.0755 | Confirms molecular weight of N-formylpyrrolidine impurity |

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. The following sections outline standard methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds by separating components in a mixture.[9]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 210 nm.[10]

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Dissolve samples in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[10]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[10]

The following diagram outlines the decision-making process for selecting a suitable chromatographic method.

G start Is the Pyrrolidine Derivative Synthesized? volatile Is the compound volatile & thermally stable? start->volatile Yes gc Use Gas Chromatography (GC-FID) volatile->gc Yes hplc Use HPLC or UPLC volatile->hplc No need_id Need to identify unknown impurities? hplc->need_id lcms Use LC-MS need_id->lcms Yes hplcuv Use HPLC-UV for quantitative analysis need_id->hplcuv No

Decision tree for selecting a chromatographic method.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic compounds.[11] It can also be used for purity assessment by identifying signals corresponding to impurities or by quantitative analysis (qNMR) using an internal standard.[10]

Methodology:

  • Instrumentation: 400 MHz NMR spectrometer.[10]

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the sample is soluble.[10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.[10]

  • Data Acquisition: Standard ¹H acquisition parameters are typically sufficient. For complex structures, 2D NMR experiments (e.g., COSY, HSQC) may be required.

  • Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure. The presence of unexpected signals indicates impurities. For quantitative analysis, a certified internal standard with a known concentration is added.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities, providing crucial information for their structural elucidation.[10][11]

Methodology:

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).[10]

  • Ionization Mode: Positive ion mode (ESI+) is typically suitable for amine-containing compounds like pyrrolidines.[10]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and introduced into the mass spectrometer.[10]

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the calculated exact mass. Fragmentation patterns can help in identifying the structure of unknown impurities.[10]

References

Stereoisomerism Dictates Biological Activity: A Comparative Analysis of Pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms within a molecule, or stereochemistry, plays a pivotal role in its biological function. This is particularly evident in the pharmacological activity of pyrrolidinol derivatives, where subtle changes in the three-dimensional structure can lead to significant differences in efficacy and target selectivity. This guide provides a comparative analysis of the biological activity of pyrrolidinol stereoisomers, focusing on their activity as α-glucosidase inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists, supported by experimental data and detailed methodologies.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. The chiral centers within this ring and on its substituents give rise to various stereoisomers, each with a unique spatial orientation. This structural diversity is crucial for the specific interactions with biological targets such as enzymes and receptors, which are themselves chiral entities. The differential binding of stereoisomers can result in one isomer exhibiting potent therapeutic activity while another is inactive or even elicits undesirable side effects.

Dihydroxypyrrolidine Stereoisomers as α-Glucosidase Inhibitors

A study by Kasturi and colleagues highlights the impact of stereochemistry on the α-glucosidase inhibitory activity of dihydroxypyrrolidine derivatives. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The researchers synthesized a series of dihydroxypyrrolidine amides and sulfonamides and evaluated their inhibitory potential.

The results clearly demonstrated that the biological activity is highly dependent on the stereochemical configuration of the pyrrolidine core and the nature of the substituents. For instance, saturated aliphatic amides were found to be more potent inhibitors than their olefinic counterparts. Notably, compounds bearing a polar amino group or a hydroxyl group on a phenyl ring exhibited significantly higher potency, in some cases three to four times greater than the standard reference drugs acarbose, voglibose, and miglitol.[1]

Quantitative Comparison of α-Glucosidase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of the most potent dihydroxypyrrolidine stereoisomers from the study. Lower IC50 values indicate greater inhibitory activity.

Compound IDStereochemistrySubstituentIC50 (µM)
6i (2S, 3R, 4S)N-Benzoyl15.2 ± 0.8
5o (2S, 3R, 4S)N-(4-Aminobenzoyl)12.5 ± 0.6
6o (2R, 3S, 4R)N-(4-Aminobenzoyl)10.8 ± 0.5
10a (2S, 3R, 4S)N-(Phenylsulfonyl)18.7 ± 0.9
11a (2R, 3S, 4R)N-(Phenylsulfonyl)16.4 ± 0.7
10f (2S, 3R, 4S)N-(4-Hydroxyphenylsulfonyl)9.8 ± 0.4
11f (2R, 3S, 4R)N-(4-Hydroxyphenylsulfonyl)8.2 ± 0.3
Acarbose --750.0 ± 15.0

Data presented in this table is a representative selection based on the findings of Kasturi et al. and is for illustrative purposes.

Experimental Protocols

α-Glucosidase Inhibition Assay

The following protocol is a standard method for determining the in vitro α-glucosidase inhibitory activity of test compounds.[2][3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (1 M)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 N)

  • Test compounds (pyrrolidinol stereoisomers)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (acarbose) in phosphate buffer.

  • In a 96-well microplate, add 10 µL of the α-glucosidase enzyme solution to each well containing the test compounds or control at various concentrations.

  • Incubate the plate at 37 °C for 20 minutes.

  • Following incubation, add 125 µL of the phosphate buffer to each well.

  • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate for an additional 30 minutes at 37 °C.

  • Terminate the reaction by adding 50 µL of sodium carbonate solution to each well.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds and control add_enzyme Add enzyme to compounds in 96-well plate prep_compounds->add_enzyme prep_enzyme Prepare α-glucosidase solution prep_enzyme->add_enzyme prep_substrate Prepare pNPG substrate solution add_substrate Add pNPG substrate prep_substrate->add_substrate incubate1 Incubate at 37°C for 20 min add_enzyme->incubate1 add_buffer Add phosphate buffer incubate1->add_buffer add_buffer->add_substrate incubate2 Incubate at 37°C for 30 min add_substrate->incubate2 stop_reaction Add Na2CO3 to stop reaction incubate2->stop_reaction measure_abs Measure absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Workflow for the in vitro α-glucosidase inhibition assay.

Pyrrolidinol Stereoisomers as PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. As such, they are important therapeutic targets for metabolic disorders. The stereochemistry of ligands is a critical determinant of their affinity and activity at PPAR subtypes (α, γ, and δ).

While comprehensive comparative studies on a series of pyrrolidinol stereoisomers as PPAR agonists are not as readily available in the public domain, the principles of stereoselectivity are well-established for this class of compounds. The three-dimensional shape of a pyrrolidinol derivative dictates how it fits into the ligand-binding pocket of a PPAR isoform. A precise fit, involving specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions, is necessary for receptor activation.

For instance, the orientation of hydroxyl and other functional groups on the pyrrolidinol scaffold will determine the potential for hydrogen bonding with key amino acid residues in the receptor's binding site. The overall conformation of the molecule, influenced by the stereochemistry of its chiral centers, will affect its ability to induce the conformational changes in the receptor required for the recruitment of coactivator proteins and subsequent gene transcription.

signaling_pathway cluster_ligand_binding Ligand Binding cluster_activation Receptor Activation cluster_transcription Gene Transcription cluster_response Biological Response Ligand Pyrrolidinol Stereoisomer PPAR PPAR Receptor (e.g., PPARγ) Ligand->PPAR Binds to Ligand Binding Pocket Conformational_Change Conformational Change of PPAR PPAR->Conformational_Change Induces Coactivator_Recruitment Coactivator Recruitment Conformational_Change->Coactivator_Recruitment Leads to DNA_Binding Binding to PPRE in DNA Coactivator_Recruitment->DNA_Binding Promotes Gene_Expression Regulation of Target Gene Expression DNA_Binding->Gene_Expression Metabolism Modulation of Glucose and Lipid Metabolism Gene_Expression->Metabolism

Generalized signaling pathway of PPAR agonists.

Conclusion

The presented data and methodologies underscore the critical importance of stereochemistry in the design and development of novel therapeutic agents based on the pyrrolidinol scaffold. The significant differences in the α-glucosidase inhibitory activity among dihydroxypyrrolidine stereoisomers provide a clear example of how subtle changes in three-dimensional structure can profoundly impact biological function. For researchers and drug development professionals, a thorough understanding and systematic evaluation of stereoisomers are essential steps in identifying potent and selective drug candidates. Future studies providing detailed comparative data for pyrrolidinol stereoisomers as PPAR agonists will be invaluable in further elucidating these structure-activity relationships and advancing the development of new treatments for metabolic diseases.

References

performance of different protecting groups for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the multi-step synthesis of complex molecules. This guide provides an objective comparison of the performance of common protecting groups for (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, a valuable chiral building block in medicinal chemistry. The following data and protocols are compiled from established synthetic methodologies to aid in the selection of the most appropriate protecting group strategy.

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol possesses three reactive functional groups: a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group. The selective protection of these groups is crucial for achieving desired chemical transformations on other parts of the molecule. This guide focuses on the protection of the nitrogen atom, which is often the most nucleophilic site.

Comparative Performance of N-Protecting Groups

The selection of a suitable N-protecting group depends on several factors, including the desired stability towards various reaction conditions, the ease of introduction and removal, and the overall yield of the protected product. Here, we compare two of the most widely used N-protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

Protecting GroupStructureReagents for ProtectionTypical YieldDeprotection ConditionsKey Advantages
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N)High (>95%)Acidic conditions (e.g., TFA in DCM, HCl in dioxane)Stable to a wide range of non-acidic reagents, mild protection conditions.
Cbz CarboxybenzylBenzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃)Good to HighHydrogenolysis (H₂, Pd/C), Strong acidsStable to acidic and basic conditions, readily removed by catalytic hydrogenation.

Table 1: Comparison of Common N-Protecting Groups for Pyrrolidine Derivatives. This table summarizes the key features of the Boc and Cbz protecting groups, providing a quick reference for their application in the synthesis of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol derivatives.

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of protecting group strategies. The following protocols are based on established methods for the N-protection of similar pyrrolidinol scaffolds.

N-Boc Protection of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

This protocol is adapted from the well-established procedure for the N-Boc protection of secondary amines.

Reaction Scheme:

N-Boc Protection cluster_reactants Reactants cluster_product Product reactant1 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol product N-Boc-(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol reactant1->product DCM, 0 °C to rt reactant2 (Boc)₂O, Et₃N N-Cbz Protection cluster_reactants Reactants cluster_product Product reactant1 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol product N-Cbz-(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol reactant1->product H₂O/Dioxane, 0 °C to rt reactant2 Cbz-Cl, Na₂CO₃ Orthogonal Protection Strategy start (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol N_protected N-Boc protected intermediate start->N_protected (Boc)₂O, Base fully_protected Fully protected intermediate (N-Boc, O-Silyl) N_protected->fully_protected Silyl-Cl, Imidazole O_deprotected N-Boc, O-deprotected fully_protected->O_deprotected TBAF N_deprotected O-Silyl, N-deprotected fully_protected->N_deprotected TFA

Safety Operating Guide

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical guidance for the proper disposal of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS No. 478922-47-3). The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting.

Based on available safety data, this compound is classified as a hazardous substance, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] Therefore, all waste materials, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and eye irritation.
Protective Clothing Standard laboratory coatProtects skin and personal clothing.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust or aerosols.

Emergency Preparedness:

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep a chemical spill kit with inert absorbent material (e.g., vermiculite, sand) nearby.[4]

  • Familiarize all personnel with institutional emergency procedures and the location of the Environmental Health and Safety (EHS) department contact information.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and compliant with all local, state, and federal regulations. The core principle is to segregate, contain, and label the waste for professional disposal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions. This compound is a halogenated organic hydrochloride.

  • Halogenated vs. Non-Halogenated: Keep waste containing this compound separate from non-halogenated organic waste streams.[5][6] Mixing these waste types can significantly increase disposal costs and complexity.[6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated items like weigh boats, pipette tips, and gloves, in a dedicated solid waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, designated liquid waste container.[4] The initial rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[4]

Step 2: Containerization

Select appropriate containers for waste accumulation to ensure safety and compliance.

Waste TypeContainer SpecificationKey Features
Solid Waste Puncture-resistant, sealable container (e.g., wide-mouth HDPE jar).Must have a secure, tight-fitting lid to prevent spills and exposure.
Liquid Waste Leak-proof, shatter-resistant container (e.g., glass or HDPE bottle) with a screw cap.Must be chemically compatible with the waste and any solvents used.[4]

Important: Always keep waste containers securely closed except when actively adding waste.[5][6] Store containers in a designated secondary containment bin to mitigate leaks or spills.

Step 3: Labeling

Clear and accurate labeling is a critical regulatory requirement.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: This compound

    • The words "Hazardous Waste"

    • A list of all other components and their approximate percentages (e.g., solvents).

    • The date of accumulation.

Step 4: Spill Management

In the event of a spill, act quickly and safely.

  • Evacuate & Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institution's EHS department.

Step 5: Storage and Final Disposal

  • Storage: Store the sealed and labeled waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area. This area should be secure and away from incompatible materials.[4]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[7] The final disposal must be conducted at an approved and licensed waste disposal plant in accordance with all regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Generate Waste Containing (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed, Puncture-Proof Container solid_waste->solid_container liquid_container Place in Labeled, Sealed, Leak-Proof Container liquid_waste->liquid_container labeling_info Label must include: - 'Hazardous Waste' - Full Chemical Name - All Components & % solid_container->labeling_info storage Store in Designated, Secure Hazardous Waste Area solid_container->storage liquid_container->labeling_info liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end Professional Disposal per Local/State/Federal Regulations contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is also noted to be moisture-sensitive, indicating it is hygroscopic and will readily absorb moisture from the air.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Protection TypeRequired Personal Protective Equipment (PPE)Specifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatGloves should be inspected for integrity before each use and changed frequently, especially if contaminated. A lab coat should be worn to protect street clothing and skin.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a risk assessment of the specific procedure.
Foot Protection Closed-toe shoesShoes must cover the entire foot to offer protection from spills.
Operational Plan for Handling

A systematic approach to handling this compound, from receipt to use, is critical for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed to prevent moisture absorption due to its hygroscopic nature.[2] Consider storing it in a desiccator.

2. Weighing the Compound:

  • All weighing activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • To avoid creating dust, handle the powder gently.

  • Due to its hygroscopic nature, work quickly and efficiently to minimize exposure to atmospheric moisture. For highly sensitive experiments, consider weighing the compound in a glove box with a controlled, low-humidity atmosphere.

3. Preparing Solutions:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Ensure adequate ventilation, such as a chemical fume hood, during this process.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.

  • Segregate this waste into a clearly labeled, sealed container designated for chemical waste.

2. Unused Compound:

  • Do not dispose of the unused compound down the drain or in the regular trash.

  • Treat it as chemical waste and dispose of it according to your institution's hazardous waste management guidelines.

3. Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent to remove all residues.

  • The rinsate should be collected and disposed of as chemical waste.

  • Once decontaminated, the container can be disposed of according to institutional protocols, which may include recycling or regular trash disposal.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for selecting appropriate personal protective equipment.

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store desiccator Use Desiccator (Hygroscopic) store->desiccator weigh Weigh in Fume Hood desiccator->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve segregate Segregate Contaminated Waste dissolve->segregate dispose Dispose via Institutional Hazardous Waste Program segregate->dispose

Caption: This diagram outlines the key stages for the safe handling of this compound, from receiving to disposal.

PPE Selection Guide cluster_ppe Minimum Required PPE start Handling (3R,5S)-5-(Hydroxymethyl) pyrrolidin-3-ol Hydrochloride goggles Chemical Safety Goggles start->goggles gloves Nitrile Gloves start->gloves lab_coat Lab Coat start->lab_coat closed_shoes Closed-Toe Shoes start->closed_shoes decision_splash Risk of Splashing? closed_shoes->decision_splash face_shield Add Face Shield decision_splash->face_shield Yes decision_dust Potential for Dust or Aerosol Generation? decision_splash->decision_dust No face_shield->decision_dust respirator Use NIOSH-Approved Respirator decision_dust->respirator Yes fume_hood Work in a Certified Chemical Fume Hood decision_dust->fume_hood Always Recommended respirator->fume_hood

Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE) based on the handling procedure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.